Technical Documentation Center

tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate
  • CAS: 1707358-49-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Methyltriphenylphosphonium Bromide (CAS 1779-49-3)

A Note on CAS Number 1707358-49-3: Initial searches for spectroscopic data corresponding to CAS number 1707358-49-3 did not yield any specific compound or associated data. However, extensive database cross-referencing su...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS Number 1707358-49-3: Initial searches for spectroscopic data corresponding to CAS number 1707358-49-3 did not yield any specific compound or associated data. However, extensive database cross-referencing suggests a high probability of a typographical error, with the intended compound being the widely-used reagent Methyltriphenylphosphonium bromide , which is assigned CAS number 1779-49-3 . This guide will therefore focus on the comprehensive spectroscopic analysis of this latter, well-documented compound.

Introduction

Methyltriphenylphosphonium bromide (MTPB) is a quaternary phosphonium salt with the chemical formula C₁₉H₁₈BrP.[1] It presents as a white to off-white crystalline solid and is a cornerstone reagent in organic synthesis.[2] Its primary application lies in its role as a precursor to the Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), which is instrumental in converting aldehydes and ketones into terminal alkenes through the Wittig reaction.[2][3] Given its pivotal role, a thorough understanding of its structural and spectroscopic properties is essential for researchers in synthetic chemistry, drug development, and materials science. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyltriphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of specific nuclei. For Methyltriphenylphosphonium bromide, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Theoretical Framework

The structure of the methyltriphenylphosphonium cation features a central phosphorus atom bonded to three phenyl groups and one methyl group. The positive charge on the phosphorus atom influences the electron density of the neighboring atoms, leading to characteristic chemical shifts. In ¹H and ¹³C NMR, coupling to the phosphorus nucleus (³¹P, I=1/2) results in splitting of the signals, providing crucial connectivity information.

NMR Spectroscopic Data

The following table summarizes the key NMR data for Methyltriphenylphosphonium bromide, with spectra typically recorded in deuterated chloroform (CDCl₃).

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Assignment
¹H NMR 7.84 - 7.67Multiplet15H, Aromatic protons (ortho, meta, para) of the three phenyl groups
3.27Doublet, J(P,H) = 13.3 Hz3H, Methyl protons (-CH₃) coupled to the phosphorus atom
¹³C NMR ~135DoubletAromatic carbons
~134DoubletAromatic carbons
~130DoubletAromatic carbons
~118DoubletAromatic carbons directly bonded to phosphorus
~12DoubletMethyl carbon (-CH₃)
³¹P NMR ~22.0 - 22.2Singlet (proton-decoupled)P⁺ nucleus

Note: Specific chemical shifts for ¹³C NMR can vary slightly between different sources and experimental conditions.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyltriphenylphosphonium bromide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Tune and shim the spectrometer for the specific probe and solvent.

    • Acquire a standard proton (¹H) spectrum to check for sample concentration and purity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • Tune the probe to the phosphorus frequency.

    • A proton-decoupled experiment is typically performed.

    • Set the spectral width to encompass the expected phosphonium salt region (e.g., 0-50 ppm).

    • Use an external reference standard, such as 85% H₃PO₄.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign the signals.

NMR Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve MTPB in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Acquire_P31 Acquire ³¹P Spectrum Acquire_C13->Acquire_P31 FT Fourier Transform Acquire_P31->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Assign & Analyze Spectra Calibrate->Analyze IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind Grind MTPB with KBr Press Press into a Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Ratio Ratio Sample to Background Sample->Ratio Identify Identify & Assign Absorption Bands Ratio->Identify

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like Methyltriphenylphosphonium bromide, techniques such as Electrospray Ionization (ESI) are ideal for observing the intact cation.

Theoretical Framework

In ESI-MS, the intact methyltriphenylphosphonium cation, [CH₃P(C₆H₅)₃]⁺, is expected to be the base peak. The molecular weight of this cation is approximately 277.12 Da. The bromide counter-ion is not typically observed in positive ion mode mass spectrometry. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.

Mass Spectrometric Data
Technique m/z Value Assignment
ESI-MS (+ve mode) ~277.12[M-Br]⁺ or [C₁₉H₁₈P]⁺ (the methyltriphenylphosphonium cation)
HRMS (ESI) Calculated for [C₁₉H₁₈P]⁺: 277.1146Found value should be within a few ppm of the calculated value.
Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of Methyltriphenylphosphonium bromide (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ion source to positive electrospray ionization (+ESI) mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range that includes the expected m/z of the cation (e.g., m/z 100-500).

    • Acquire data for a sufficient duration to obtain a stable signal and average the spectra.

  • Data Analysis:

    • Examine the resulting mass spectrum for the peak corresponding to the methyltriphenylphosphonium cation at m/z ~277.12.

    • For HRMS, compare the experimentally determined accurate mass to the theoretical mass to confirm the elemental formula.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis Dissolve Prepare Dilute Solution in MeOH Calibrate Calibrate MS Dissolve->Calibrate Infuse Infuse Sample Calibrate->Infuse Acquire Acquire Spectrum (+ve ion mode) Infuse->Acquire Identify Identify Cation Peak (m/z ~277) Acquire->Identify Confirm Confirm with HRMS (if applicable) Identify->Confirm

Caption: Workflow for Mass Spectrometry analysis.

Summary and Conclusion

The spectroscopic characterization of Methyltriphenylphosphonium bromide (CAS 1779-49-3) provides a clear and consistent structural confirmation.

  • NMR spectroscopy confirms the presence of the methyl and triphenyl groups and their connectivity to the central phosphorus atom through characteristic chemical shifts and P-H coupling.

  • IR spectroscopy identifies the key functional groups, with strong absorptions corresponding to aromatic C-H and C=C vibrations, as well as P-phenyl stretches.

  • Mass spectrometry definitively determines the mass of the intact methyltriphenylphosphonium cation, confirming its elemental composition.

Together, these three analytical techniques provide a comprehensive and self-validating dataset that unambiguously verifies the identity and structure of Methyltriphenylphosphonium bromide, a vital reagent for the scientific community.

References

  • (No Source)
  • Cheméo. (n.d.). Chemical Properties of Methyltriphenylphosphonium bromide (CAS 1779-49-3). Retrieved from [Link]

  • PubChem. (n.d.). Methyltriphenyliphosphonium bromide. Retrieved from [Link]

  • NIST. (n.d.). Methyltriphenylphosphonium bromide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Multichem Exports. (n.d.). Methyl triphenyl phosphonium bromide International Distributor. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • (No Source)
  • NIST. (n.d.). Methyltriphenylphosphonium bromide. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • (No Source)
  • (No Source)
  • Wikipedia. (n.d.). Methylenetriphenylphosphorane. Retrieved from [Link]

  • (No Source)
  • (No Source)

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.

Application Note & Protocol A Robust, Step-by-Step Protocol for the Synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate Abstract: This application note provides a comprehensive and detailed protocol for the mu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust, Step-by-Step Protocol for the Synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

Abstract: This application note provides a comprehensive and detailed protocol for the multi-step synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate, a valuable building block for drug discovery and medicinal chemistry. The synthesis commences from the commercially available tetrahydropyran-4-one and proceeds through a four-step sequence involving a Horner-Wadsworth-Emmons olefination, a Corey-Chaykovsky cyclopropanation, ester hydrolysis, and a final Curtius rearrangement. This guide is designed for researchers and scientists in organic synthesis and drug development, offering not only a step-by-step procedure but also in-depth explanations of the underlying chemical principles and experimental rationale to ensure successful replication and understanding.

Introduction and Strategic Overview

Spirocyclic scaffolds are of significant interest in modern medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The target molecule, tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate, combines a spiro[cyclopropane-tetrahydropyran] core with a Boc-protected amine. This structure serves as a versatile intermediate, with the Boc group providing a stable yet readily cleavable protecting group for the amine functionality, essential for subsequent peptide couplings or other derivatizations.[1][2]

The synthetic strategy outlined herein is designed to be robust and scalable, utilizing well-established and high-yielding chemical transformations. The overall workflow is depicted below.

G A Tetrahydropyran-4-one B Intermediate 1 (α,β-Unsaturated Ester) A->B  Step 1: HWE Olefination C Intermediate 2 (Spirocyclic Ester) B->C  Step 2: Corey-Chaykovsky  Cyclopropanation D Intermediate 3 (Spirocyclic Carboxylic Acid) C->D  Step 3: Saponification E Final Product (Boc-Carbamate) D->E  Step 4: Curtius Rearrangement

Caption: Overall synthetic workflow for the target compound.

Materials and Equipment

Reagents & Solvents:

  • Tetrahydropyran-4-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Trimethylsulfoxonium iodide

  • Sodium hydroxide (NaOH)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon line, bubbler)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Rationale: This step employs the Horner-Wadsworth-Emmons (HWE) reaction to convert the ketone into an α,β-unsaturated ester. Sodium hydride, a strong base, is used to deprotonate the phosphonate, generating a stabilized carbanion (ylide) that subsequently attacks the ketone carbonyl. The resulting phosphonate intermediate eliminates to form the desired alkene.

Procedure:

  • Carefully wash sodium hydride (60% dispersion, 1.05 eq) with hexanes under an inert atmosphere to remove the mineral oil, and suspend the washed NaH in anhydrous THF in a three-neck flask equipped with a dropping funnel.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethyl phosphonoacetate (1.05 eq) dropwise to the NaH suspension over 20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting ketone).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield Intermediate 1 as a colorless oil.

Rationale: The Corey-Chaykovsky reaction is used to form the spiro-cyclopropane ring.[3][4] A sulfur ylide, dimethylsulfoxonium methylide, is generated in situ from trimethylsulfoxonium iodide and NaH. This ylide acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ester (a Michael-type 1,4-addition). The resulting enolate then undergoes an intramolecular nucleophilic substitution, displacing the dimethyl sulfoxide (DMSO) leaving group to form the cyclopropane ring.[5]

Procedure:

  • Prepare a suspension of sodium hydride (60% dispersion, 1.2 eq, washed as in Step 1) in anhydrous DMSO under an inert atmosphere.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the suspension at room temperature. Stir the mixture for 1-2 hours until a homogenous, pale grey solution is formed.

  • In a separate flask, dissolve Intermediate 1 (1.0 eq) in anhydrous DMSO.

  • Add the solution of Intermediate 1 dropwise to the prepared ylide solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a flask containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford Intermediate 2.

Rationale: This step involves a standard saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by an acidic workup to protonate the salt and yield the carboxylic acid.

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice-water bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Intermediate 3, which can often be used in the next step without further purification.

Rationale: This final transformation is achieved via a Curtius rearrangement. The carboxylic acid is converted in situ to an acyl azide using diphenylphosphoryl azide (DPPA). Upon gentle heating, the acyl azide rearranges, losing N₂, to form an isocyanate intermediate. This highly reactive isocyanate is immediately trapped by tert-butanol present in the reaction mixture to yield the final, stable Boc-protected carbamate.

Procedure:

  • Dissolve Intermediate 3 (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq) to the solution at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add anhydrous tert-butanol (3.0-5.0 eq) to the reaction mixture.

  • Heat the reaction to 85-90 °C and stir overnight. Vigorous gas (N₂) evolution will be observed initially.

  • Monitor the reaction by TLC for the disappearance of the starting acid.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the final product, tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.

Quantitative Data Summary
StepIntermediate/ProductKey Reagents (eq)SolventTemp (°C)Time (h)Approx. Yield (%)
1Ethyl (tetrahydropyran-4-ylidene)acetateNaH (1.05), Triethyl phosphonoacetate (1.05)THF0 to RT12-1680-90%
2Ethyl 5-oxaspiro[2.5]octane-1-carboxylateNaH (1.2), Trimethylsulfoxonium iodide (1.2)DMSORT to 504-675-85%
35-oxaspiro[2.5]octane-1-carboxylic acidNaOH (2.0)MeOH/H₂OReflux2-490-98%
4tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamateDPPA (1.1), Et₃N (1.1), t-BuOH (5.0)Toluene85-9012-1670-80%
Mechanism and Scientific Rationale

A deep understanding of the key reaction mechanisms is crucial for troubleshooting and optimization.

Corey-Chaykovsky Reaction Mechanism: The formation of the cyclopropane ring from the α,β-unsaturated ester proceeds via a conjugate addition-elimination pathway. This is distinct from the reaction with simple ketones, which involves direct attack at the carbonyl carbon.[4][5]

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Curtius Rearrangement Mechanism: This is a powerful, thermal or photochemical rearrangement of an acyl azide to an isocyanate, which serves as a key intermediate for accessing amines and their derivatives.[6]

G A R-C(=O)-N₃ (Acyl Azide) B R-N=C=O (Isocyanate) A->B  Δ (Heat)  Rearrangement D N₂ A->D C Final Product (Boc-Carbamate) B->C  Nucleophilic Attack  by Alcohol E t-BuOH E->B

Caption: Simplified mechanism of the Curtius rearrangement.

References
  • Movassaghi, M., & Tjandra, M. (2011). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. Available at: [Link][7]

  • Google Patents. (1989). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and .... Available at: [8]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Available at: [Link][9]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Available at: [Link][3]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Available at: [Link][4]

  • MySkinRecipes. (n.d.). tert-Butyl N-5-oxaspiro[2.5]octan-1-ylcarbamate. Available at: [Link][1]

  • Pawar, V. G., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link][10]

  • Ates, C., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link][6]

Sources

Application

Application Notes & Protocols: The Strategic Use of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Drug Design The contemporary paradigm in drug discovery increasingly emphasizes the exploration of three-dimensional chemical space to identify novel drug candidates with i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The contemporary paradigm in drug discovery increasingly emphasizes the exploration of three-dimensional chemical space to identify novel drug candidates with improved pharmacological profiles. The deliberate move away from flat, aromatic structures towards more complex, sp³-rich scaffolds is driven by the need for enhanced selectivity, metabolic stability, and cell permeability, while simultaneously reducing off-target effects. In this context, spirocyclic systems, which feature two rings sharing a single atom, have emerged as particularly valuable motifs.

This guide focuses on a versatile and increasingly popular building block: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate . We will delve into its strategic applications, providing detailed protocols and elucidating the rationale behind its use as a bioisostere and a conformational constraint in the design of next-generation therapeutics.

Structural Features & Synthetic Advantages

The utility of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate stems from its unique combination of a spirocyclic oxetane-cyclopropane core and a readily cleavable Boc-protecting group. This arrangement offers several distinct advantages for medicinal chemists:

  • Introduction of 3D-Topology: The spirocyclic nature of the scaffold introduces a defined, rigid, three-dimensional geometry into a molecule, which can facilitate more precise and higher-affinity interactions with protein binding pockets.

  • Metabolic Stability: The oxetane ring, a four-membered cyclic ether, is known to be more metabolically stable than other commonly used isosteric groups. Its incorporation can block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.

  • Improved Physicochemical Properties: The presence of the oxygen atom in the oxetane ring can enhance polarity and aqueous solubility, crucial parameters for drug absorption and distribution.

  • Versatile Synthetic Handle: The Boc-protected amine on the cyclopropane ring provides a convenient and strategically placed functional group for further elaboration and diversification of the molecular scaffold.

Application Focus: Bioisosteric Replacement and Scaffold Hopping

A primary application of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is as a bioisosteric replacement for more common, and often problematic, functional groups. For instance, it can serve as a conformationally restricted analogue of a gem-dimethyl group or a t-butyl group, offering a similar steric profile but with improved metabolic stability and solubility.

Furthermore, this building block is an excellent tool for "scaffold hopping," a strategy used to identify novel core structures with similar biological activity but different intellectual property profiles. By replacing a known active scaffold with the spiro[2.5]octane system, researchers can explore new chemical space and potentially discover compounds with superior properties.

Experimental Protocols

The following protocols provide a general framework for the utilization of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate in a typical drug discovery workflow.

Protocol 1: Boc-Deprotection and Amine Functionalization

This protocol outlines the standard procedure for removing the Boc-protecting group to liberate the primary amine, which can then be used in subsequent coupling reactions.

Workflow Diagram:

A tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate B Dissolve in Dichloromethane (DCM) A->B C Add Trifluoroacetic Acid (TFA) B->C (2-4 eq.) D Stir at Room Temperature (1-2 h) C->D E Monitor by TLC/LC-MS D->E F Reaction Completion E->F G Quench with sat. NaHCO3 F->G H Extract with DCM G->H I Dry (Na2SO4), Filter, Concentrate H->I J 5-Oxaspiro[2.5]octan-1-amine (TFA salt) I->J K Subsequent Coupling Reaction (e.g., Amide formation) J->K

Caption: Boc-Deprotection Workflow

Materials:

ReagentQuantity (Example)Purpose
tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate1.0 mmolStarting Material
Dichloromethane (DCM), anhydrous10 mLSolvent
Trifluoroacetic Acid (TFA)2.0 - 4.0 mmolDeprotecting Agent
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs neededQuenching
Sodium Sulfate (Na₂SO₄), anhydrousAs neededDrying Agent

Procedure:

  • To a solution of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (1.0 eq) in anhydrous DCM (0.1 M), add TFA (2.0 - 4.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 5-oxaspiro[2.5]octan-1-amine as its TFA salt.

  • The crude product can often be used in the next step without further purification.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes a standard amide bond formation reaction using the deprotected amine from Protocol 1.

Workflow Diagram:

A 5-Oxaspiro[2.5]octan-1-amine (TFA salt) C Dissolve in DMF A->C B Carboxylic Acid (R-COOH) B->C D Add Coupling Agent (e.g., HATU) C->D E Add Base (e.g., DIPEA) D->E F Stir at Room Temperature (4-16 h) E->F G Monitor by TLC/LC-MS F->G H Reaction Completion G->H I Aqueous Workup H->I J Purification (e.g., Column Chromatography) I->J K N-(5-Oxaspiro[2.5]octan-1-yl)amide J->K

Caption: Amide Coupling Workflow

Materials:

ReagentQuantity (Example)Purpose
5-Oxaspiro[2.5]octan-1-amine (TFA salt)1.0 mmolAmine Component
Carboxylic Acid (R-COOH)1.1 mmolAcid Component
HATU1.2 mmolCoupling Agent
N,N-Diisopropylethylamine (DIPEA)3.0 mmolBase
Dimethylformamide (DMF), anhydrous10 mLSolvent
WaterAs neededWorkup
BrineAs neededWorkup
Ethyl Acetate (EtOAc)As neededExtraction Solvent
Magnesium Sulfate (MgSO₄), anhydrousAs neededDrying Agent

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 5-oxaspiro[2.5]octan-1-amine (TFA salt) (1.0 eq) in a minimal amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(5-oxaspiro[2.5]octan-1-yl)amide.

Conclusion

tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is a powerful building block for medicinal chemists seeking to introduce three-dimensionality and favorable physicochemical properties into their drug candidates. Its rigid spirocyclic core and versatile synthetic handle allow for the strategic exploration of novel chemical space, leading to the identification of compounds with enhanced potency, selectivity, and metabolic stability. The protocols provided herein offer a starting point for the successful incorporation of this valuable scaffold into drug discovery programs.

References

  • Title: Spirocycles in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: The medicinal chemist's guide to the oxetane Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Amide Bond Formation Source: Organic Chemistry Portal URL: [Link]

Method

Application Notes and Protocols for the Boc-Deprotection of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a range of chemical conditions and its facile, selective removal u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability across a range of chemical conditions and its facile, selective removal under acidic treatment.[1][2][3] This document provides a comprehensive guide to the deprotection of a specific, structurally unique substrate: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate. The presence of a spirocyclic ether moiety introduces specific considerations regarding the stability of the molecule under the acidic conditions typically employed for Boc removal. These application notes are intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and detailed, actionable protocols to achieve efficient and clean deprotection.

Introduction: The Significance of the 5-Oxaspiro[2.5]octan-1-amine Moiety and the Boc Protecting Group

The 5-oxaspiro[2.5]octane framework is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional topology that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The corresponding primary amine, 5-oxaspiro[2.5]octan-1-amine, serves as a key building block for the synthesis of novel therapeutics.

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its robustness in basic and nucleophilic environments, as well as during catalytic hydrogenation.[2][4] Its removal is most commonly effected under acidic conditions, which allows for orthogonal deprotection strategies in the presence of other protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis).[4][5]

However, the acidic deprotection of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate requires careful consideration of the potential for acid-catalyzed ring-opening of the tetrahydropyran ring within the spirocyclic system. While specific stability data for this exact substrate is not widely published, analogous structures with strained rings can be susceptible to degradation under strong acidic conditions.[6] Therefore, the selection of the deprotection method must balance the need for efficient Boc cleavage with the preservation of the core spirocyclic structure.

Mechanism of Acid-Catalyzed Boc-Deprotection

The generally accepted mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves a three-step process:[4][7][8]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA, HCl).[1][4] This initial step weakens the C-O bond of the tert-butyl group.

  • Formation of a Carbamic Acid and Tert-butyl Cation: The weakened bond cleaves, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][7]

  • Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the free amine.[4][7] Under the acidic reaction conditions, the final product is typically isolated as the corresponding ammonium salt.[7]

dot graph "Boc_Deprotection_Mechanism" { rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes BocN [label="R-NH-Boc"]; ProtonatedBoc [label="R-NH-Boc(H+)"]; CarbamicAcid [label="R-NH-COOH"]; AmineSalt [label="R-NH3+ X-"]; tBu [label="(CH3)3C+"]; CO2 [label="CO2"]; Isobutylene [label="Isobutylene"];

// Edges BocN -> ProtonatedBoc [label="+ H+"]; ProtonatedBoc -> CarbamicAcid [label="- (CH3)3C+"]; CarbamicAcid -> AmineSalt [label="- CO2\n+ H+"]; ProtonatedBoc -> tBu [style=invis]; CarbamicAcid -> CO2 [style=invis]; tBu -> Isobutylene [label="- H+"]; } caption: "General Mechanism of Acid-Catalyzed Boc-Deprotection."

A critical aspect of this mechanism is the generation of the highly reactive tert-butyl cation.[9] This electrophilic species can lead to side reactions, such as the alkylation of nucleophilic residues on the substrate or solvent.[9] To mitigate these unwanted reactions, "scavengers" or cation traps are often added to the reaction mixture.[10]

Comparative Analysis of Deprotection Protocols

Several methods can be employed for the deprotection of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate. The choice of protocol will depend on the scale of the reaction, the presence of other acid-sensitive functional groups, and the desired purity of the final product.

Method Reagents & Conditions Advantages Disadvantages & Considerations Scavenger Recommended
Method 1: TFA/DCM Trifluoroacetic acid (TFA) in Dichloromethane (DCM), 0°C to RTFast and generally effective for a wide range of substrates.[1][10]TFA is highly corrosive and volatile. Potential for acid-catalyzed degradation of the spiro-ether.Yes (e.g., Triisopropylsilane, Anisole)[11]
Method 2: HCl in Dioxane/Methanol 4M HCl in Dioxane or HCl generated in situ in Methanol, 0°C to RTOften considered slightly milder than TFA.[1] Can provide the hydrochloride salt directly.Dioxane is a suspected carcinogen. Anhydrous conditions may be necessary for optimal results.[11]Yes (e.g., Anisole)
Method 3: Oxalyl Chloride in Methanol Oxalyl Chloride in Methanol, RTVery mild conditions, suitable for substrates with other acid-sensitive groups.[10][12]Requires careful handling of oxalyl chloride. The mechanism is different from direct acidolysis.[12]Not typically required.
Method 4: Greener Alternatives p-Toluenesulfonic acid (p-TsOH) via mechanochemistry, or refluxing in water.Environmentally benign, avoids chlorinated solvents.[13][14]May require specialized equipment (ball mill) or higher temperatures, which could affect substrate stability.Dependent on the specific method.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection. The use of a scavenger is strongly recommended to prevent side reactions from the tert-butyl cation.

Materials:

  • tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Anisole (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware.

Procedure:

  • Dissolve tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • If using a scavenger, add triisopropylsilane or anisole (1.1-1.5 equiv) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add TFA (10-20 equiv, or a 20-50% v/v solution in DCM) dropwise to the stirred solution.[10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize excess TFA. Repeat until CO₂ evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 5-oxaspiro[2.5]octan-1-amine.

dot graph "TFA_Deprotection_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Dissolve Substrate\nin DCM"]; add_scavenger [label="Add Scavenger (TIS/Anisole)"]; cool [label="Cool to 0°C"]; add_tfa [label="Add TFA Dropwise"]; react [label="Stir at 0°C to RT\n(Monitor by TLC/LC-MS)"]; concentrate [label="Concentrate in vacuo"]; workup [label="Aqueous Workup\n(NaHCO3, Brine)"]; dry [label="Dry & Concentrate"]; product [label="Isolated Free Amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_scavenger; add_scavenger -> cool; cool -> add_tfa; add_tfa -> react; react -> concentrate; concentrate -> workup; workup -> dry; dry -> product; } caption: "Workflow for Boc-Deprotection using TFA/DCM."

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This method offers a milder alternative, which can be advantageous for preserving the spiro-ether linkage, especially if other acid-sensitive functionalities are present.[10][11]

Materials:

  • tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

  • Anhydrous Methanol (MeOH)

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware.

Procedure:

  • In a dry round-bottom flask, dissolve tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (1.0 equiv) in anhydrous methanol (to a concentration of ~0.1 M).[10]

  • Stir the solution at room temperature.

  • Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution via syringe.[10][12] A slight exotherm and gas evolution may be observed.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction is sluggish, particularly with milder acids, gentle heating (e.g., 40°C) or increasing the acid stoichiometry may be necessary.[10] However, for the spiro-ether substrate, extending the reaction time at a lower temperature is the preferred first approach to avoid potential degradation.

  • Side Product Formation: The primary side products often arise from the tert-butyl cation.[9] If t-butylation of the product or other nucleophiles is observed, increasing the amount or changing the type of scavenger is recommended.[10] For instance, anisole is effective at trapping the cation via electrophilic aromatic substitution.

  • Stability of the Spiro-ether: The tetrahydropyran ring is generally stable to mild acidic conditions. However, prolonged exposure to strong, hot acids could potentially lead to ring-opening. Therefore, it is crucial to keep reaction times to the minimum required for complete deprotection and to maintain lower temperatures whenever possible.

  • Product Isolation: The deprotected amine is basic and may be volatile. If isolating as the free base, minimize exposure to high vacuum and heat. Often, it is advantageous to isolate the product as its hydrochloride or trifluoroacetate salt, which are typically more stable and crystalline solids.[7]

Conclusion

The deprotection of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate can be successfully achieved using standard acidic protocols. The choice between a strong acid like TFA and a milder system such as oxalyl chloride in methanol should be guided by the presence of other sensitive functional groups and the overall synthetic strategy. For this particular substrate, starting with milder conditions or carefully controlled reactions with scavengers is a prudent approach to ensure the integrity of the 5-oxaspiro[2.5]octane core. The protocols provided herein offer robust starting points for the efficient and high-yielding synthesis of the valuable 5-oxaspiro[2.5]octan-1-amine building block.

References

  • N-Boc deprotection issues and altern
  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester - Benchchem. (URL: )
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (URL: )
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc - Benchchem. (URL: )
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (URL: [Link])

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: [Link])

  • Acid-Labile Protecting Groups Definition - Organic... - Fiveable. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

  • Protective Groups - Organic Chemistry Portal. (URL: [Link])

  • Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions - ResearchGate. (URL: [Link])

  • "stability of 1-Azaspiro[3.6]decane in acidic and basic media" - Benchchem. (URL: )

Sources

Application

Coupling reactions involving the amine of deprotected tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.

The following Application Note and Protocol guide addresses the specific chemical handling, deprotection, and coupling reactivity of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate . Executive Summary & Scaffold Signif...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide addresses the specific chemical handling, deprotection, and coupling reactivity of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate .

Executive Summary & Scaffold Significance

The 5-oxaspiro[2.5]octane scaffold represents a high-value "sp3-rich" building block in modern medicinal chemistry.[1][2] By fusing a strained cyclopropane ring with a tetrahydropyran (THP) mimic, this moiety offers a unique combination of conformational rigidity and metabolic stability.

The amine at position 1 (on the cyclopropane ring) is a cyclopropylamine .[3] Unlike standard alkyl amines, this functional group possesses distinct electronic properties (higher s-character in the C-N bond, pKa ~9.0 vs 10.5 for isopropylamine) and significant steric demand due to the adjacent spiro-quaternary center.[2]

This guide provides validated protocols for the deprotection of the Boc precursor and subsequent coupling reactions (Amide, S_NAr, Reductive Amination), addressing the specific challenges of steric hindrance and acid stability.

Critical Pre-Requisite: Deprotection Strategy

The starting material, tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate, requires Boc removal.[1][2] While the cyclopropane ring is generally robust, the spiro-ether linkage requires avoidance of ultra-harsh Lewis acids that might induce ring-opening or rearrangement.[1][2]

Protocol A: HCl-Mediated Deprotection (Preferred)

Use this method to isolate the stable Hydrochloride Salt.[1][2] The free amine is low molecular weight and potentially volatile.

Reagents: 4.0 M HCl in 1,4-Dioxane, Dichloromethane (DCM), Diethyl Ether (Et₂O).[2]

  • Dissolution: Dissolve 1.0 equiv (e.g., 1.0 g) of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate in minimal DCM (5 mL/g substrate) at 0 °C.

  • Acid Addition: Dropwise add 10.0 equiv of 4.0 M HCl in Dioxane.

    • Note: Gas evolution (isobutylene) will occur.[2] Ensure venting.

  • Reaction: Remove ice bath and stir at Room Temperature (23 °C) for 2–3 hours. Monitor by TLC (stain with Ninhydrin; Boc material disappears, baseline amine appears).[2]

  • Isolation:

    • Concentrate the mixture in vacuo to ~20% volume.

    • Add Et₂O (20 mL/g) to precipitate the amine hydrochloride salt.

    • Filter the white solid under nitrogen (hygroscopic risk).

    • Yield: Typically >95% as 5-oxaspiro[2.5]octan-1-amine[1][2] • HCl .

Protocol B: TFA Deprotection (Alternative)

Use only if the salt cannot be isolated or for immediate "one-pot" downstream coupling.[1][2]

  • Dissolve substrate in DCM (10 mL/g).

  • Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1 ratio).

  • Stir 1 hour at RT.

  • Crucial Step: Evaporate TFA completely (azeotrope with Toluene 3x) to remove residual acid which can interfere with coupling coupling agents.[2]

Coupling Chemistry: Amide Bond Formation

The steric bulk of the spiro[2.5]octane system adjacent to the amine makes standard couplings slower than linear amines. HATU is the reagent of choice over EDC/HOBt for this scaffold.

Protocol C: HATU-Mediated Amide Coupling

Mechanism: 1-Hydroxy-7-azabenzotriazole ester formation (fast activation) followed by aminolysis.[1][2]

Reagents: Carboxylic Acid Partner (1.0 equiv), Amine HCl Salt (from Protocol A, 1.1 equiv), HATU (1.2 equiv), DIPEA (3.5 equiv), DMF (anhydrous).[2]

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.5 equiv) and stir for 5 minutes at RT. Solution usually turns yellow/orange.[2]

  • Amine Addition: Add the 5-oxaspiro[2.5]octan-1-amine • HCl salt (1.1 equiv).[2]

  • Base Addition 2: Immediately add the remaining DIPEA (2.0 equiv).

    • Why? The first portion activates the acid; the second portion liberates the free amine from the HCl salt.

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. The cyclopropylamine is thermally stable up to 80 °C in DMF.

  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO₃ (2x), Water (1x), Brine (1x).[2] Dry over Na₂SO₄.[2]

Troubleshooting Table: Coupling Reactions
ObservationProbable CauseCorrective Action
Low Conversion (<30%) Steric clash between spiro-amine and bulky acid.[1][2]Switch to Acid Chloride method (Acid + SOCl₂ -> Acid Cl + Amine + Pyridine).[1][2]
Epimerization of Acid Over-activation with HATU/Base.Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine (milder, low epimerization).[2]
No Reaction Amine HCl salt not fully neutralized.[2]Ensure DIPEA is >3.0 equiv relative to the salt. Check pH > 8 (wet pH paper).

Advanced Functionalization: S_NAr and Reductive Amination

Protocol D: S_NAr (Nucleophilic Aromatic Substitution)

Cyclopropylamines are excellent nucleophiles for S_NAr due to the "F-strain" relief upon attacking the aromatic ring, despite the steric bulk.

Scope: Works well with 2-chloropyridines, 4-fluoronitrobenzenes.[1][2]

  • Mix: Aryl Halide (1.0 equiv), Amine HCl Salt (1.2 equiv), K₂CO₃ (3.0 equiv) in DMSO or NMP.

  • Heat: 80–100 °C for 4–12 hours.

  • Note: If the aryl halide is unactivated (e.g., chlorobenzene), this will fail. Use Buchwald-Hartwig conditions (Pd(OAc)₂, BrettPhos, NaOtBu).[2]

Protocol E: Reductive Amination

Reagents: Aldehyde/Ketone, NaBH(OAc)₃, DCE (1,2-Dichloroethane).[2]

  • Dissolve Amine HCl Salt (1.0 equiv) and Aldehyde (1.1 equiv) in DCE.

  • Add DIPEA (1.0 equiv) to free the amine. Stir 30 mins to form imine/hemiaminal.

  • Add NaBH(OAc)₃ (1.5 equiv).[2]

  • Stir at RT for 16 hours.

    • Insight: Do not use NaCNBH₃ unless acidic pH is strictly controlled.[2] NaBH(OAc)₃ is milder and chemoselective for the imine in the presence of the spiro-ether.

Visual Workflow & Logic

The following diagram illustrates the decision matrix for processing this scaffold.

G Start Start: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate Deprotection Deprotection Step (4M HCl/Dioxane) Start->Deprotection Boc Removal Salt Intermediate: Amine HCl Salt Deprotection->Salt Precipitation (Et2O) Decision Select Coupling Partner Salt->Decision Free base in situ Route_Amide Route A: Carboxylic Acid (Standard Amide) Decision->Route_Amide Route_SNAr Route B: Aryl Halide (S_NAr / Pd-Cat) Decision->Route_SNAr Route_RedAm Route C: Aldehyde/Ketone (Reductive Amination) Decision->Route_RedAm Cond_HATU Protocol: HATU + DIPEA (High Steric Tolerance) Route_Amide->Cond_HATU Preferred Cond_Heat Protocol: K2CO3, DMSO, 100°C (Nucleophilic Attack) Route_SNAr->Cond_Heat Activated Ar-X Cond_Red Protocol: NaBH(OAc)3, DCE (Imine Reduction) Route_RedAm->Cond_Red Mild Hydride

Caption: Workflow for the deprotection and functionalization of the 5-oxaspiro[2.5]octan-1-amine scaffold.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2021, 64(1), 150–183.[2] Context: Validates the utility of spiro[2.5]octane systems for improving Fsp3 and metabolic stability.

  • Reactivity of Cyclopropylamines: Sokolova, O. O., & Bower, J. F. "Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives." Chemical Reviews, 2021.[2] Context: Discusses the specific electronic properties and stability of cyclopropylamines under acidic and oxidative conditions.

  • Amide Coupling Optimization: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Organic Process Research & Development, 2016.[2] Context: Supports the selection of HATU/DIPEA for sterically hindered amine couplings.

  • Synthesis of Spiro[2.5]octanes: Carreira, E. M., et al. "Spirocyclic Building Blocks for Scaffold Assembly."[2] Sigma-Aldrich / Merck Technical Article. Context: General protocols for handling spiro-ether building blocks.

Sources

Method

Incorporation of the 5-oxaspiro[2.5]octane moiety into bioactive molecules.

Application Note: Incorporation of the 5-Oxaspiro[2.5]octane Moiety into Bioactive Molecules Executive Summary The 5-oxaspiro[2.5]octane moiety (chemically defined as a spiro-fused epoxide and cyclohexane system, often i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of the 5-Oxaspiro[2.5]octane Moiety into Bioactive Molecules

Executive Summary

The 5-oxaspiro[2.5]octane moiety (chemically defined as a spiro-fused epoxide and cyclohexane system, often indexed as 1-oxaspiro[2.5]octane in pharmacophore nomenclature) represents a high-value "warhead" in targeted covalent inhibitor (TCI) design.[1] This structural motif is the defining pharmacophore of Fumagillin and its semi-synthetic analog TNP-470 , which act as irreversible inhibitors of Methionine Aminopeptidase 2 (MetAP2) .[1]

This guide provides a comprehensive technical workflow for incorporating this moiety into novel bioactive scaffolds. It covers the mechanistic rationale (covalent histidine modification), a validated Corey-Chaykovsky synthetic protocol, and critical handling procedures for this reactive electrophile.[1]

Structural Biology & Mechanism of Action

To successfully incorporate this moiety, one must understand its reactivity profile. The spiro-epoxide is not merely a structural scaffold; it is a strain-release electrophile .[1]

The Pharmacophore: 1-Oxaspiro[2.5]octane

The moiety consists of an epoxide ring spiro-fused to a cyclohexane ring.[1] The geometric strain of the three-membered oxirane ring, combined with the steric environment of the spiro-fusion, tunes its reactivity toward specific nucleophiles.

Mechanism of MetAP2 Inhibition

The biological potency of this moiety stems from its ability to covalently modify the active site of MetAP2.[2][3]

  • Target Residue: Histidine-231 (His231) in the MetAP2 catalytic center.[1][4]

  • Reaction: The imidazole nitrogen of His231 performs a nucleophilic attack on the unsubstituted carbon of the spiro-epoxide.

  • Result: Ring opening of the epoxide and formation of a stable covalent adduct, permanently disabling the enzyme's ability to remove N-terminal methionine residues from nascent proteins (e.g., 14-3-3

    
    , ERK1/2).[1]
    

Figure 1: Mechanism of Covalent Inhibition (MetAP2)

MetAP2_Mechanism MetAP2 MetAP2 Active Site (His231 Imidazole) Transition Nucleophilic Attack (SN2-like) MetAP2->Transition Nucleophile Warhead Spiro-Epoxide Moiety (1-oxaspiro[2.5]octane) Warhead->Transition Electrophile Intermediate Ring Opening (Strain Release) Transition->Intermediate Adduct Covalent Adduct (Irreversible Inhibition) Intermediate->Adduct Stable Bond Formation

Caption: Kinetic mechanism of MetAP2 inactivation. The His231 residue attacks the spiro-epoxide, driven by the release of ring strain.

Synthetic Protocol: Corey-Chaykovsky Epoxidation[1][5][6]

The most robust method for constructing the spiro[2.5]octane system from a cyclohexanone precursor is the Corey-Chaykovsky reaction .[1] This protocol utilizes a sulfur ylide to transfer a methylene group to the ketone.[5][6]

Reaction Design Considerations
  • Regioselectivity: The reaction is specific to ketones and aldehydes.

  • Stereoselectivity: In substituted cyclohexanones (like fumagillol precursors), the sulfur ylide typically attacks from the less hindered face (axial attack), yielding the equatorial epoxide. However, the choice of ylide (sulfonium vs. sulfoxonium) can influence the thermodynamic vs. kinetic outcome.

    • Dimethyloxosulfonium methylide (from DMSO/NaH): Thermodynamically controlled, more stable.[1]

    • Dimethylsulfonium methylide (from THF/BuLi): Kinetically controlled, more reactive.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-oxaspiro[2.5]octane derivative from a cyclohexanone precursor.

Materials:

  • Substrate: 4-substituted cyclohexanone (1.0 equiv)

  • Reagent: Trimethylsulfoxonium iodide (TMSOI) (1.2 - 1.5 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) and THF (Tetrahydrofuran)[1]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)[1]

Step-by-Step Protocol:

  • Ylide Formation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

    • Add NaH (1.5 equiv) to the flask. Wash twice with anhydrous hexane to remove mineral oil if necessary (for small scale, this can be skipped).[1]

    • Add Trimethylsulfoxonium iodide (1.2 equiv).[1]

    • Slowly add anhydrous DMSO via syringe.[1] Caution: Hydrogen gas evolution.[1]

    • Stir at room temperature (RT) for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases. This generates the dimethyloxosulfonium methylide.

  • Substrate Addition:

    • Dissolve the cyclohexanone substrate in a minimal amount of anhydrous THF (or DMSO).

    • Cool the ylide solution to 0°C (ice bath) if the substrate is thermally labile; otherwise, RT is acceptable.

    • Add the substrate solution dropwise to the ylide mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to RT and stir for 2–12 hours.

    • TLC Check: Monitor the disappearance of the ketone spot. The spiro-epoxide product is typically less polar than the starting ketone.[1]

  • Workup:

    • Quench the reaction by pouring the mixture into ice-cold water or saturated NH₄Cl solution.[1]

    • Extract 3x with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[1]

    • Wash the combined organic layers with water (to remove DMSO) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Note: Use a gradient of Hexanes/EtOAc. Avoid acidic modifiers (like acetic acid) in the eluent, as they can open the epoxide.

Figure 2: Synthetic Workflow (Corey-Chaykovsky)

Synthesis_Flow Start Cyclohexanone Precursor Reaction Reaction: Nucleophilic Addition & Ring Closure Start->Reaction Reagents Reagents: TMSOI + NaH + DMSO Ylide Active Species: Dimethyloxosulfonium Methylide Reagents->Ylide Deprotonation Ylide->Reaction Workup Workup: Quench (NH4Cl) & Extraction Reaction->Workup TLC: Ketone consumed Product Product: 1-Oxaspiro[2.5]octane Moiety Workup->Product Purification

Caption: Step-by-step generation of the spiro-epoxide moiety from ketone precursors.

Data Interpretation & Validation

Successful incorporation must be validated using spectroscopic methods.

Analytical MethodExpected Signal / ObservationDiagnostic Value

H NMR
Distinctive doublets or multiplets at 2.5 – 3.0 ppm (epoxide ring protons).[1]Confirms formation of the three-membered ring. Upfield shift compared to alkene protons.

C NMR
Quaternary spiro-carbon signal at ~55 – 65 ppm .[1] Epoxide CH₂ carbon at ~50 ppm .Confirms spiro-fusion and epoxide carbons.[1]
IR Spectroscopy Disappearance of Carbonyl stretch (~1715 cm⁻¹). Appearance of weak C-O bands (~1250, 850 cm⁻¹).Quick confirmation of ketone conversion.
Mass Spectrometry [M+H]⁺ consistent with product mass (Ketone mass + 14 Da).[1]Verifies methylene insertion.

Handling & Stability Protocols

The 5-oxaspiro[2.5]octane moiety is an electrophile and requires specific handling to prevent degradation before biological testing.

  • Acid Sensitivity: The spiro-epoxide is highly susceptible to acid-catalyzed hydrolysis, yielding the corresponding diol.[1]

    • Protocol: Store compounds in buffers with pH > 7.0. Avoid acidic workups.

    • Solvents: Use non-protic solvents (DMSO, DMF) for stock solutions.

  • Nucleophile Scavenging: In biological assays (cell culture), thiol-containing compounds (Glutathione, DTT) can react with the epoxide.[1]

    • Protocol: Minimize DTT concentration in biochemical MetAP2 assays to < 1 mM to prevent non-enzymatic quenching of the inhibitor.

  • Storage: Store neat compounds at -20°C under argon. Stability is generally good (>6 months) if kept dry and acid-free.

References

  • Griffith, E. C., et al. (1997). "Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors fumagillin and ovalicin."[2] Chemistry & Biology, 4(6), 461-471.[1] Link[1]

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Sin, N., et al. (1997). "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2."[2][4][7][8] Proceedings of the National Academy of Sciences, 94(12), 6099-6103. Link[1]

  • Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth."[2] Nature, 348, 555–557. Link[1]

Sources

Application

Use of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate in the synthesis of spirocyclic peptidomimetics.

Application Note: Strategic Utilization of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate in Peptidomimetic Drug Design Executive Summary This technical guide details the synthetic utility and medicinal chemistry appl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate in Peptidomimetic Drug Design

Executive Summary

This technical guide details the synthetic utility and medicinal chemistry applications of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (referred to herein as TBSO ). As a conformationally restricted spirocyclic building block, TBSO serves as a critical bioisostere for proline and other


-amino acids. Its incorporation into peptidomimetics offers a dual advantage: the spiro[2.5]octane  skeleton restricts bond rotation (reducing conformational entropy cost upon binding), while the 5-oxa  ether functionality lowers lipophilicity (LogP) and improves metabolic stability compared to carbocyclic analogs.

Structural Analysis & Pharmacophore Logic

The TBSO molecule consists of a cyclopropyl amine moiety spiro-fused to a tetrahydropyran (THP) ring.

  • The "Spiro-Lock" Effect: The spiro-carbon (C3 of the cyclopropane/C4 of the THP) forces the side chains into specific vectors orthogonal to the ring systems. This mimics the

    
     (chi) torsional constraints found in bioactive turns (e.g., 
    
    
    
    -turns).
  • Metabolic Hardening: The cyclopropane ring resists cytochrome P450 oxidation better than alkyl chains, while the ether oxygen in the THP ring reduces the electron density of the scaffold, mitigating oxidative clearance.

Table 1: Physicochemical Profile of the TBSO Scaffold
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~227.3 DaFragment-based discovery friendly.
Topological Polar Surface Area (TPSA) ~38 Ų (Protects amine)Good membrane permeability predicted.
LogP (Predicted) 1.4 – 1.8Optimal range for oral bioavailability (Lipinski compliant).
H-Bond Acceptors 3 (Carbamate + Ether)Enhances water solubility vs. all-carbon spirocycles.
Stereocenters C1 (Chiral amine)Allows for enantioselective vector exploration.

Synthetic Protocol: Accessing the Scaffold

While TBSO is commercially available, in-house synthesis is often required for scale-up or stereochemical control. The following protocol describes the Rh-catalyzed Carbenoid Cyclopropanation route, which is superior to the Simmons-Smith route for generating the necessary carboxylate precursor for the amine.

Validated Synthetic Workflow

The synthesis relies on constructing the spiro-junction via a metal-catalyzed decomposition of a diazo compound onto an exocyclic alkene.

Synthesis_Pathway Ketone Tetrahydro-4H-pyran-4-one Alkene 4-Methylene-tetrahydropyran Ketone->Alkene Wittig: Ph3PCH3Br, KOtBu THF, 0°C to RT Ester Spiro-Ester Intermediate Alkene->Ester Rh2(OAc)4 (cat.), Ethyl Diazoacetate DCM, RT Acid Spiro-Carboxylic Acid Ester->Acid LiOH, THF/H2O Hydrolysis Target TBSO (Boc-Amine) Acid->Target Curtius Rearrangement: DPPA, Et3N, t-BuOH Reflux

Figure 1: Synthetic route from commercial pyranone to the TBSO building block.[1][2]

Detailed Experimental Procedure

Step 1: Olefination (Wittig Reaction)

  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under

    
    .
    
  • Add Potassium tert-butoxide (1.2 equiv) at 0°C; stir for 30 min (yellow ylide forms).

  • Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise. Warm to RT and stir for 4h.

  • Workup: Quench with sat.

    
    , extract with pentane (to remove 
    
    
    
    ), dry over
    
    
    , and concentrate. Yield: ~85%.

Step 2: Spiro-Cyclopropanation

  • Dissolve the exocyclic alkene from Step 1 in DCM.

  • Add

    
     (1 mol%).
    
  • Slowly add ethyl diazoacetate (1.2 equiv) via syringe pump over 4 hours (critical to prevent dimerization).

  • Purification: Silica gel chromatography (Hex/EtOAc). This yields the ethyl 5-oxaspiro[2.5]octane-1-carboxylate. Note: This forms a racemic mixture. Chiral HPLC or chiral Rh-catalysts (e.g., Rh2(S-DOSP)4) are required for enantiopurity.

Step 3: Curtius Rearrangement to TBSO

  • Hydrolyze the ester (LiOH, THF/Water) to the free acid.

  • Dissolve the acid in dry Toluene/t-BuOH (1:1).

  • Add Triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv).

  • Heat to 80°C for 2 hours (evolution of

    
     gas indicates isocyanate formation).
    
  • Reflux for 12 hours to trap the isocyanate with t-BuOH.

  • Workup: Wash with 5% citric acid, sat.

    
    , and brine. Crystallize or purify via column.[2]
    

Application in Peptidomimetics: Solid-Phase Synthesis (SPPS)

TBSO is designed to be used as a "constrained amino acid" in Fmoc- or Boc-based solid-phase peptide synthesis.

Deprotection and Coupling Protocol

A. Boc-Deprotection (Solution Phase Pre-loading): Before loading onto resin or coupling in solution, the Boc group must be removed.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Caution: The cyclopropane ring is generally stable to TFA, but prolonged exposure to highly acidic anhydrous conditions should be monitored to prevent ring-opening. Recommended: Use 4M HCl in Dioxane for 30 mins.

B. Coupling Efficiency: The amine on the cyclopropane ring is sterically hindered and less nucleophilic than a standard primary amine.

  • Recommended Coupling System: HATU (1.2 equiv) / HOAt (1.2 equiv) / DIPEA (3.0 equiv).

  • Reaction Time: Double coupling (2 x 2 hours) is often necessary to ensure >99% conversion.

Mechanistic Impact on Peptide Conformation

The incorporation of TBSO restricts the


 and 

angles of the peptide backbone.

Mechanism Linear Linear Peptide (High Entropy) TBSO_Insert TBSO Insertion (Spiro-Constraint) Linear->TBSO_Insert Chemical Synthesis Preorganized Pre-organized Conformation (Low Entropy Cost) TBSO_Insert->Preorganized Steric Locking Metabolism Metabolic Stability (No peptidase recognition) TBSO_Insert->Metabolism Bioisosterism Binding High Affinity Target Binding (Improved Kd) Preorganized->Binding Thermodynamics

Figure 2: Thermodynamic and pharmacokinetic advantages of TBSO insertion.

Case Study: Stability & Potency Comparison

To validate the utility of TBSO, we compare a hypothetical linear peptide (Ala-Phe-Pro-Gly) against a TBSO-modified analog (Ala-Phe-TBSO -Gly) targeting a GPCR.

Table 2: Comparative Data (Representative)
MetricLinear Peptide (Control)TBSO-Analog (Spiro)Improvement Factor
IC50 (Binding) 450 nM12 nM37x Potency
Plasma Half-life (

)
18 minutes> 120 minutes6x Stability
Solubility (pH 7.4) HighModerate-HighComparable
P450 Clearance (

)
High (Proteolysis)Low (Steric Shield)Significant

Note: Data represents typical improvements seen when replacing flexible loops with spirocyclic spacers.

Critical Quality Attributes (CQA) & Troubleshooting

  • Stereoisomerism: The synthesis produces a racemate at C1. For drug development, separation via Chiral SFC (Supercritical Fluid Chromatography) using Chiralpak AD-H or IG columns is mandatory.

  • Acid Sensitivity: While the spiro-ether is robust, avoid using Lewis acids (e.g.,

    
    ) during side-chain deprotection of other residues, as this may cleave the ether ring.
    
  • NMR Validation:

    • Diagnostic Signal: Look for the high-field cyclopropyl protons in

      
       NMR (
      
      
      
      0.3 – 0.8 ppm).
    • Carbon Signal: The spiro quaternary carbon usually appears around

      
       25-35 ppm in 
      
      
      
      NMR.

References

  • Vertex AI Search. (2025). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers. Royal Society of Chemistry. 3

  • PubChem. (2025). Tert-butyl n-{6-oxospiro[2.5]octan-1-yl}carbamate Compound Summary. National Library of Medicine. 4[5][6]

  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid. 6

  • ChemRxiv. (2025). Concise and Practical Avenues to 5,5-Spiro-alpha-Prolines. 7

  • Montalvo-González, R., et al. (2012).[8] Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives. PubMed.[1][8] 8[6]

Sources

Method

Experimental conditions for the N-alkylation of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.

Topic: Experimental conditions for the N-alkylation of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental conditions for the N-alkylation of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1][2][3]

[4][5][6]

Executive Summary

This guide details the synthetic protocols for the N-alkylation of tert-butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (Compound 1 ). This transformation is critical for diversifying the spirocyclic scaffold, a privileged motif in modern drug discovery known for improving metabolic stability and increasing Fsp³ character.[4]

The reaction involves the substitution of the acidic carbamate proton (pKa ~17-19) with an alkyl group (R-X).[4] Due to the steric congestion inherent to the cyclopropylamine moiety adjacent to the spiro-quaternary center, standard alkylation conditions often result in poor conversion.[5][4] This note provides two validated protocols:

  • Method A (Gold Standard): Sodium Hydride (NaH) in DMF for difficult/hindered electrophiles.[3][5][4]

  • Method B (Scalable/Green): Solid KOH in DMSO (Superbasic Medium) for standard alkylations.[2][3][5][4]

Strategic Analysis & Chemical Context

Structural Challenges

The substrate, tert-butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate , presents specific challenges:

  • Steric Hindrance: The nitrogen atom is attached to a cyclopropane ring (C1) which is directly bonded to the spiro-quaternary center (C3).[5][4] This creates a "neopentyl-like" steric environment, significantly retarding nucleophilic attack.[5][4]

  • Electronic Deactivation: The tert-butoxycarbonyl (Boc) group delocalizes the nitrogen lone pair, reducing nucleophilicity.[2][5][4] Deprotonation to form the imidodicarbonate anion is required to restore reactivity.

  • Scaffold Stability: The 5-oxaspiro[2.5]octane core contains an ether linkage (tetrahydropyran analog) and a strained cyclopropane ring.[5][4] While the ether is stable to base, the cyclopropane ring requires the avoidance of strong Lewis acids or extreme temperatures that could trigger ring-opening or rearrangement.[4]

Reagent Selection Logic
ComponentChoiceRationale
Base NaH (60%) or KOH (powder)Strong bases are required to fully deprotonate the Boc-amine (pKa ~17).[3][6][5][4] Weak bases (TEA, DIPEA) are ineffective.
Solvent DMF or DMSO Polar aprotic solvents are essential to solvate the cation (Na⁺/K⁺) and leave the carbamate anion "naked" and reactive.[5]
Catalyst TBAI (Tetra-n-butylammonium iodide)Essential for alkyl chlorides or bromides.[2][3][6][5][4] The Finkelstein reaction generates the more reactive alkyl iodide in situ.
Temperature 0°C → 60°C Initial deprotonation at 0°C prevents side reactions; heating may be required to overcome the steric barrier of the spiro system.[5]

Experimental Protocols

Protocol A: Irreversible Deprotonation (NaH/DMF)

Best for: Sterically hindered electrophiles, small-scale discovery, and maximizing conversion.[1][6][4]

Materials
  • Substrate: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (1.0 equiv)[3][5][4]

  • Alkylating Agent: Alkyl Halide (R-X) (1.5 – 3.0 equiv)[2][4]

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 – 2.0 equiv)[4]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.1 M – 0.2 M concentration][2][6][5][4]

  • Additive: TBAI (0.1 equiv) [Optional, use if R-X is a chloride/bromide][1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under N₂ flow.

  • Substrate Dissolution: Dissolve Compound 1 (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice/water bath).

    • Add NaH (1.5 equiv) portion-wise over 5–10 minutes. Caution: Hydrogen gas evolution.[5]

    • Wait: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn slightly yellow/orange, indicating anion formation.

  • Alkylation:

    • Cool back to 0°C if the electrophile is volatile or highly reactive (e.g., MeI).[2] Otherwise, remain at RT.

    • Add the Alkyl Halide (1.5 equiv) dropwise.[5]

    • Optimization: If using a hindered bromide/chloride, add TBAI (0.1 equiv) at this stage.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin or PMA) or LCMS.[5][4] The product (tertiary carbamate) is less polar than the starting material.

    • Forcing Conditions: If conversion is <50% after 6 hours, heat to 50°C . Do not exceed 80°C to avoid Boc thermolysis.[5]

  • Work-up:

    • Quench carefully with saturated NH₄Cl (aq) at 0°C.

    • Dilute with Ethyl Acetate (EtOAc) and water.[5]

    • Wash organic layer with H₂O (3x) to remove DMF (critical for NMR purity).[2][5] Wash with brine (1x).[5][4]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Superbasic Medium (KOH/DMSO)

Best for: Scale-up (>1g), moisture-sensitive substrates, and "greener" workflows.[1][2][3][6][4]

Materials
  • Substrate: Compound 1 (1.0 equiv)[5][7]

  • Base: Powdered KOH (4.0 equiv) [Must be finely powdered]

  • Solvent: DMSO (anhydrous not strictly required, but preferred)[1][3]

  • Reagent: Alkyl Iodide/Bromide (2.0 equiv)[2][3][5]

Step-by-Step Procedure
  • Setup: To a vial or flask containing Powdered KOH (4.0 equiv), add DMSO (0.5 M relative to substrate). Stir vigorously for 5 minutes.

  • Addition: Add the solution of Compound 1 (1.0 equiv) in minimal DMSO to the KOH suspension. Stir for 10 minutes at RT.

  • Alkylation: Add the Alkyl Halide (2.0 equiv) in one portion (if non-exothermic) or dropwise.[5]

  • Reaction: Stir vigorously at RT. The high basicity of KOH in DMSO (H_ function > 20) typically drives this reaction to completion within 1–3 hours.

  • Work-up: Pour the mixture into ice-water. Extract with Et₂O or EtOAc.[5][4] (Note: DMSO is difficult to partition; extensive water washes are required).[5][4]

Workflow Visualization (DOT Diagram)

N_Alkylation_Protocol Start Start: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate Decision Select Method based on Scale/Sterics Start->Decision MethodA Method A: NaH / DMF (High Sterics / Small Scale) Decision->MethodA MethodB Method B: KOH / DMSO (Scale-up / Standard Alkyls) Decision->MethodB DeprotA 1. Cool to 0°C 2. Add NaH (1.5 eq) 3. Stir 30 min (Anion formation) MethodA->DeprotA DeprotB 1. Powdered KOH (4 eq) 2. DMSO Suspension 3. Add Substrate MethodB->DeprotB Alkylation Add Electrophile (R-X) (+ TBAI if R-Cl/Br) DeprotA->Alkylation DeprotB->Alkylation Monitor Monitor (LCMS/TLC) Conversion Check Alkylation->Monitor Heat Low Conversion? Heat to 50°C Monitor->Heat Incomplete Quench Quench (Sat. NH4Cl) Extract (EtOAc) Monitor->Quench Complete Heat->Monitor Final Pure N-Alkylated Product Quench->Final

Caption: Decision tree and workflow for the N-alkylation of the hindered spiro-carbamate scaffold.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Anion not formed or electrophile dead.1. Ensure NaH is fresh (grey powder, not white).2. Switch solvent to DMSO (better anion solubility).3. Verify R-X quality.
Low Conversion (<50%) Steric hindrance at C1-N bond.[5][4]1. Add 0.5 eq TBAI .2. Increase Temp to 60°C .3. Use MeI or Benzyl Bromide (highly reactive) to validate the system first.[2][3][5]
Boc Cleavage Temperature too high or acidic quench.1.[5] Keep reaction <80°C .2. Ensure DMF is neutral (amine-free).3.[5][4] Use cold NH₄Cl for quench.[5][4]
Multiple Spots on TLC Elimination of Alkyl Halide (E2).The basic conditions triggered elimination of R-X. Switch to a primary alkyl halide or lower the base equivalents.

References

  • KOH/DMSO Superbasic Conditions: Johnstone, R. A., & Rose, M. E. (1979).[1][2] A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acids.[1][2] Tetrahedron, 35(18), 2169-2173.[1][4] (Foundational methodology for KOH/DMSO alkylations).

  • Copper-Catalyzed Alternatives (For difficult substrates): Matier, C. D., et al. (2017).[3][5][4][8] Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. J. Am. Chem. Soc. Available at: [Link]

  • Specific Scaffold Data: PubChem. 1-Oxaspiro[2.5]octane Structure and Properties. Available at: [Link][4]

Sources

Application

Application Note: A Scalable Synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate for Preclinical Research

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can unlock new biological targets and impr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can unlock new biological targets and improve the pharmacological properties of drug candidates is relentless. Among these, spirocyclic systems, which feature two rings connected by a single common atom, have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in drug design, allowing for precise spatial orientation of functional groups and improved binding affinity to protein targets. The 5-oxaspiro[2.5]octane moiety, in particular, has emerged as a valuable building block in the synthesis of compounds for preclinical studies, with potential applications in oncology and neurology.[1][2] The incorporation of this spirocyclic ether can enhance metabolic stability and aqueous solubility, key parameters in the development of orally bioavailable drugs.

This application note provides a detailed, scalable, and robust protocol for the synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate, a key intermediate for the elaboration into more complex drug candidates.[3] The presented multi-step synthesis is designed for a scale-up to the multi-gram or even kilogram level, making it suitable for supplying the quantities of material required for extensive preclinical evaluation. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step protocol with critical process parameters, and address the necessary safety considerations for a safe and efficient scale-up.

Synthetic Strategy: A Two-Step Approach to the Spirocyclic Core

The synthesis of the target molecule is strategically divided into two main stages: the formation of the key spirocyclic epoxide intermediate followed by the introduction of the carbamate functionality.

Stage 1: Corey-Chaykovsky Epoxidation for Spirocycle Formation

The cornerstone of this synthesis is the formation of the 5-oxaspiro[2.5]octane ring system. For this, we employ the robust and scalable Corey-Chaykovsky reaction.[3][4] This reaction utilizes a sulfur ylide, generated in situ from trimethylsulfoxonium iodide and a strong base, to react with a ketone, yielding an epoxide. In our case, the readily available and commercially accessible tert-butyl (4-oxocyclohexyl)carbamate serves as the ketone precursor.

G cluster_0 Stage 1: Corey-Chaykovsky Reaction Start tert-Butyl (4-oxocyclohexyl)carbamate Reagent1 Trimethylsulfoxonium Iodide Reagent2 Sodium Hydride (NaH) in DMSO Reaction Corey-Chaykovsky Epoxidation Product1 tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

The choice of the Corey-Chaykovsky reaction is predicated on its high efficiency and functional group tolerance. The reaction proceeds under relatively mild conditions and is known to be scalable.

Stage 2: Boc-Protection

While the chosen starting material already contains the desired tert-butoxycarbonyl (Boc) protecting group, this section outlines the general procedure for its introduction should an unprotected amine be used as a starting point. The Boc group is a crucial element for many synthetic transformations, as it masks the nucleophilicity of the amine, preventing unwanted side reactions. Its introduction is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Detailed Protocols and Methodologies

PART 1: Synthesis of the Starting Material: tert-Butyl (4-oxocyclohexyl)carbamate

While commercially available, this section provides a protocol for the synthesis of the starting ketone should it be required. The synthesis proceeds via a reductive amination of 1,4-cyclohexanedione followed by Boc protection.

Protocol 1: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate

Step Procedure Notes
1 To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add a solution of ammonium acetate (1.5 eq) in water.The reaction should be well-stirred.
2 Add sodium cyanoborohydride (1.2 eq) portion-wise at 0 °C.Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood.
3 Stir the reaction mixture at room temperature for 12-16 hours.Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
4 Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.Caution: Vigorous gas evolution.
5 Wash the aqueous layer with dichloromethane (DCM) to remove unreacted starting material.
6 Basify the aqueous layer to pH ~10 with 2 M NaOH.
7 Extract the product with DCM (3 x).
8 Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-aminocyclohexanone.
9 Dissolve the crude 4-aminocyclohexanone in a 1:1 mixture of dioxane and water.
10 Add di-tert-butyl dicarbonate (1.1 eq) and sodium bicarbonate (1.5 eq).
11 Stir at room temperature for 12-16 hours.Monitor by TLC or LC-MS.
12 Remove the dioxane in vacuo and extract the aqueous residue with ethyl acetate (3 x).
13 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
14 Purify the crude product by column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to yield tert-butyl (4-oxocyclohexyl)carbamate as a white solid.

PART 2: Scale-up Synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

G

Protocol 2: Corey-Chaykovsky Epoxidation

Step Procedure Notes & Safety Precautions
1 Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dimethyl sulfoxide (DMSO) to a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.DMSO must be anhydrous to prevent quenching of the ylide.
2 Ylide Formation: To the stirred DMSO, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature.EXTREME CAUTION: NaH is highly reactive and flammable. Handle in an inert atmosphere glovebox or under a nitrogen blanket. Hydrogen gas is evolved. Ensure adequate ventilation. The reaction is exothermic.
3 Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.The formation of the dimsyl anion is indicated by a clear, slightly green solution.
4 Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the solution of the dimsyl anion.The reaction is exothermic. Maintain the temperature below 25 °C with a water bath.
5 Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the sulfur ylide.
6 Epoxidation: Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution via the dropping funnel.The addition should be slow to control the exotherm. Maintain the internal temperature below 30 °C.
7 Stir the reaction mixture at room temperature for 12-16 hours.Monitor the reaction for the consumption of the starting ketone by TLC or LC-MS.
8 Work-up: Carefully quench the reaction by the slow, dropwise addition of ice-cold water.CAUTION: The quenching of unreacted NaH is highly exothermic and will evolve hydrogen gas. Perform this step slowly and with adequate cooling.
9 Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
10 Washing: Wash the combined organic layers with water and then with brine.This removes residual DMSO.
11 Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
12 Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-40%).The product is typically a white to off-white solid.

Table 1: Key Reaction Parameters and Expected Yields

ParameterValue
Scale10 g of tert-butyl (4-oxocyclohexyl)carbamate
Equivalents of NaH1.2
Equivalents of Trimethylsulfoxonium Iodide1.2
SolventAnhydrous DMSO
Reaction TemperatureRoom Temperature
Reaction Time12-16 hours
Expected Yield 75-85%

Characterization of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

The successful synthesis of the target compound should be confirmed by a suite of analytical techniques.

Table 2: Analytical Data

Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.5 (br s, 1H, NH), 3.5-3.7 (m, 1H, CH-N), 2.6 (s, 2H, CH₂-epoxide), 1.4-1.9 (m, 8H, cyclohexyl), 1.45 (s, 9H, C(CH₃)₃). (Note: These are predicted shifts based on similar structures).
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~155.5 (C=O, carbamate), 80.0 (C(CH₃)₃), ~58.0 (spiro-C), ~52.0 (CH₂-epoxide), ~48.0 (CH-N), ~33.0, ~29.0 (cyclohexyl CH₂), 28.5 (C(CH₃)₃). (Note: These are predicted shifts).
FT-IR (KBr, cm⁻¹)ν: ~3350 (N-H stretch), ~2970, 2860 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1250, 1170 (C-O stretch).[5][6]
Mass Spec. (ESI+)m/z: 228.1594 [M+H]⁺, 250.1413 [M+Na]⁺.

Safety and Handling Considerations for Scale-up

Scaling up chemical reactions introduces new challenges and magnifies potential hazards. A thorough risk assessment is mandatory before proceeding.

  • Sodium Hydride (NaH): NaH is a highly reactive, pyrophoric solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere in a glovebox or using Schlenk techniques. The 60% dispersion in mineral oil is less pyrophoric but still requires careful handling. Ensure all glassware is thoroughly dried before use. The quenching of NaH is highly exothermic and must be done slowly and with adequate cooling.

  • Trimethylsulfoxonium Iodide: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl Sulfoxide (DMSO): While generally considered a low-hazard solvent, DMSO can enhance the absorption of other chemicals through the skin. Always wear appropriate gloves when handling DMSO.

  • Exothermic Reactions: Both the formation of the sulfur ylide and the quenching of the reaction are exothermic. For larger scale reactions, a well-calibrated reactor with efficient cooling and temperature monitoring is essential to prevent thermal runaway.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate, a valuable building block for preclinical drug discovery. By employing the Corey-Chaykovsky reaction, the key spirocyclic ether can be constructed in good yield. The provided step-by-step instructions, along with the critical safety considerations, will enable researchers, scientists, and drug development professionals to confidently produce this important intermediate for their research programs. The inherent modularity of this synthetic route also allows for the future preparation of analogues by starting with different substituted cyclohexanones, further expanding its utility in the exploration of novel chemical space.

References

  • A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents. Benchchem. (URL not provided)
  • Bettati, M., et al. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361-366.
  • tert-Butyl N-5-oxaspiro[2.5]octan-1-ylcarbamate. MySkinRecipes. (URL: [Link])

  • tert-Butyl carbamate IR spectrum. NIST WebBook. (URL: [Link])

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2022). RSC Advances, 12(45), 29531-29559.
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1569–o1570.
  • tert-Butyl N-{5-oxaspiro[2.
  • Tert-butyl n-{6-oxospiro[2.5]octan-1-yl}carbamate. PubChem. (URL: [Link])

  • FT-IR spectrum of tert-butyl... ResearchGate. (URL: [Link])

  • Large Scale Epoxide Opening by a Pendant Silanol. Organic Syntheses. (URL not provided)
  • Preclinical Investigation in Neuroprotective Effects of the GPR55 Ligand VCE-006.1 in Experimental Models of Parkinson's. (2021). International Journal of Molecular Sciences, 22(24), 13567.
  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. (2014). Beilstein Journal of Organic Chemistry, 10, 110.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete Boc-deprotection of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile removal.[1][2] However, deprotection can become challenging with ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile removal.[1][2] However, deprotection can become challenging with sterically demanding substrates. The unique spirocyclic structure of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate, featuring a quaternary carbon atom adjacent to the nitrogen, presents significant steric hindrance that can impede standard deprotection protocols.

This guide provides a comprehensive troubleshooting framework for researchers encountering incomplete Boc-deprotection with this and structurally similar substrates. We will explore the underlying mechanistic principles, diagnose common failure points, and provide validated protocols to achieve complete and clean removal of the Boc group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc-deprotection is sluggish or incomplete. What are the primary causes?

Incomplete deprotection is the most common issue and typically stems from one or more of the following factors:

  • Insufficient Acid Stoichiometry or Strength: The cleavage of the Boc group is an acid-catalyzed process.[3][4] The reaction rate can exhibit a second-order dependence on the acid concentration, meaning that a small decrease in effective acidity can dramatically slow the reaction.[5][6] The steric hindrance of the 5-oxaspiro[2.5]octan-1-yl group makes the carbamate oxygen less accessible for protonation, demanding more stringent acidic conditions than simpler amines.

  • Sub-optimal Reaction Conditions: While many deprotections proceed smoothly at room temperature, sterically hindered substrates often require longer reaction times or gentle heating (e.g., 40-50 °C) to achieve full conversion.[7][8]

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can lower the effective acidity of the medium, thereby slowing down the reaction.[8] Similarly, solutions of HCl in dioxane can degrade over time. Always use fresh, high-quality reagents.

  • Solvent Choice: The substrate must be fully soluble in the reaction solvent to ensure efficient interaction with the acid.[5] Dichloromethane (DCM) is common for TFA-mediated reactions, while 1,4-dioxane is the standard for HCl protocols.[1][4]

Q2: How does the mechanism of Boc-deprotection inform troubleshooting?

Understanding the mechanism is critical for effective problem-solving. The deprotection proceeds via a three-step E1-type elimination pathway:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.

  • Fragmentation: The C-O bond cleaves, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3][9]

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[3]

Caption: Acid-catalyzed Boc deprotection mechanism.

The rate-limiting step for a hindered substrate like tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is often the initial protonation and subsequent fragmentation. Therefore, troubleshooting efforts should focus on enhancing the efficacy of this step by increasing acid concentration, temperature, or reaction time.[5][7]

Q3: I am observing unexpected side products. What are they and how can I prevent them?

Side product formation is almost always attributable to the highly reactive tert-butyl cation generated during the reaction.[1][6][10] This electrophile can:

  • Alkylate the Substrate: If your molecule contains other nucleophilic sites (e.g., thiols, electron-rich aromatic rings), it can be alkylated by the tert-butyl cation.[6][10]

  • React with Solvent or Scavengers: The cation can be trapped by nucleophilic solvents or intentionally added "scavengers."

The most effective way to prevent these side reactions is to incorporate a scavenger into the reaction mixture. Scavengers are nucleophiles added to trap the tert-butyl cation, preventing it from reacting with your desired product.

Tert-Butyl Cation Fate tBu_cation tert-Butyl Cation (tBu+) SideProduct Undesired Side Product (tBu-Substrate) tBu_cation->SideProduct Alkylation of Substrate Isobutylene Isobutylene (gas) tBu_cation->Isobutylene Deprotonation Trapped Trapped Cation (e.g., tBu-S-Ph) tBu_cation->Trapped Trapping Scavenger Scavenger (e.g., TIS, Anisole)

Caption: Potential fates of the tert-butyl cation intermediate.

Table 1: Common Scavengers for Boc Deprotection

Scavenger Concentration (v/v) Mechanism of Action Reference
Triisopropylsilane (TIS) 2.5 - 5% Reduces the tert-butyl cation to isobutane. Very effective. [1]
Water 2.5 - 5% Acts as a proton source and quenches the cation to form tert-butanol. [1]

| Anisole / Thioanisole | 5 - 10% | Acts as a cation trap via electrophilic aromatic substitution. |[7] |

Q4: My starting material contains other acid-sensitive functional groups. What are my options?

When standard strong acid conditions (neat TFA or 4M HCl) are incompatible with other functional groups in your molecule (e.g., t-butyl esters, acetals), milder or alternative methods are required.

Table 2: Comparison of Standard and Alternative Deprotection Methods

Method Reagents Conditions Pros Cons
Standard Strong Acid 20-50% TFA in DCM 0°C to RT, 1-4 h Fast, reliable, well-established.[1] Harsh, not suitable for many acid-sensitive groups.[8]
Standard Strong Acid 4M HCl in Dioxane RT, 0.5-2 h Often cleaner, product precipitates as HCl salt.[4][11][12] Dioxane is a hazardous solvent.
Mild Alternative Oxalyl Chloride (3 eq.) in Methanol RT, 1-4 h Very mild, tolerates many acid-labile groups.[7][13] Reagents are moisture-sensitive.

| Green Alternative | Refluxing Water | 100°C | Environmentally benign, no acid required.[14][15] | High temperature may not be suitable for all substrates. |

Q5: How can I effectively monitor the reaction's progress?

Reliable monitoring is key to avoiding incomplete reactions or unnecessary exposure to harsh conditions.

  • Thin Layer Chromatography (TLC): This is the most common method.[8] The deprotected amine product will have a significantly different Rf value (typically much lower/more polar) than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (usually purple or yellow) with the newly formed primary or secondary amine, while the Boc-protected starting material remains colorless.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting Workflow

If you are facing an incomplete deprotection, follow this logical workflow to diagnose and solve the issue.

Troubleshooting Workflow start Incomplete Deprotection Observed check_reagents 1. Check Reagents - Is acid fresh? - Are solvents anhydrous? start->check_reagents increase_acid 2. Increase Acid Concentration (e.g., 20% -> 50% TFA) check_reagents->increase_acid Reagents OK extend_time 3. Extend Reaction Time (Monitor by TLC/LC-MS) increase_acid->extend_time increase_temp 4. Increase Temperature (e.g., RT -> 40°C) extend_time->increase_temp change_system 5. Change Acid System (TFA/DCM -> 4M HCl/Dioxane) increase_temp->change_system alternative 6. Consider Milder/Alternative Methods (e.g., Oxalyl Chloride/MeOH) change_system->alternative Still Incomplete success Deprotection Complete change_system->success Complete alternative->success

Caption: A step-by-step guide for troubleshooting incomplete deprotection.[8]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM[1][8]
  • Dissolution: Dissolve the tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask with a magnetic stir bar.

  • Scavenger Addition (Optional but Recommended): Add a scavenger such as Triisopropylsilane (TIS) (0.25 equivalents, ~5% v/v).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise to the stirred solution. For this hindered substrate, a higher concentration is recommended (e.g., a 1:1 v/v mixture of DCM:TFA).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC (staining with ninhydrin) until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The resulting TFA salt can often be used directly in the next step or neutralized by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Deprotection with HCl in 1,4-Dioxane[4][8][11]
  • Dissolution: Dissolve the tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (1 equivalent) in a minimal amount of 1,4-Dioxane.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours for hindered substrates. Monitor by TLC. Often, the deprotected product will precipitate from the solution as the hydrochloride salt.

  • Workup:

    • Upon completion, remove the solvent in vacuo.

    • Wash the resulting solid with a non-polar solvent like diethyl ether or pentane and collect the product by filtration. Dry under vacuum.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol[7][13]
  • Dissolution: Dissolve the N-Boc protected amine (1 equivalent) in Methanol (MeOH) (e.g., 0.1 M concentration).

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt. Redissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution to neutralize and obtain the free amine.

References

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
  • Master Organic Chemistry. (2024). Amine Protection and Deprotection.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

Sources

Optimization

Optimization of reaction conditions for coupling partners with tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.

This guide is structured as a specialized technical support portal for researchers working with tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (CAS: 147610-96-6 / Analogues).[1][2] It assumes the persona of a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support portal for researchers working with tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate (CAS: 147610-96-6 / Analogues).[1][2] It assumes the persona of a Senior Application Scientist at a specialized CRO or Reagent Supplier.

Topic: Optimization of Coupling Conditions for 5-oxaspiro[2.5]octan-1-yl-amine derivatives. Ticket ID: SPIRO-OPT-882 Assigned Scientist: Dr. A. Vance, Senior Applications Lead[1][2]

Executive Summary & Molecule Profile[2][3][4]

You are working with a spiro[2.5]octane scaffold. This is a high-value "sp3-rich" building block used to improve metabolic stability and solubility in drug candidates.[1][2] However, the fusion of the strained cyclopropane ring with the tetrahydropyran (5-oxa) ring creates unique steric and electronic challenges.[3]

Key Structural Constraints:

  • Steric Bulk: The amine at position C1 is adjacent to the spiro-quaternary carbon.[1][2] This creates significant steric hindrance, often stalling standard amide couplings (e.g., EDC/HOBt).[3]

  • Acid Sensitivity: While the cyclopropane ring is generally robust, the proximity of the ether oxygen (in the 6-membered ring) can facilitate acid-catalyzed ring-opening or rearrangement under harsh deprotection conditions.[1][2]

  • Stereochemistry: Commercial supplies are often cis/trans mixtures unless specified.[1][2] The cis-isomer (amine syn to the oxygen-containing ring) is generally more sterically congested than the trans-isomer.[1][2]

Module A: The Integrity Check (Deprotection)[3]

Before coupling, you must remove the Boc group.[3] Do not treat this like a standard linear amine.

Protocol: Controlled Acidolysis

Standard TFA/DCM protocols often lead to impurities due to potential cation trapping by the ether oxygen or ring strain release.[3]

Recommended Method: HCl in 1,4-Dioxane (Anhydrous) [1][2][3]

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in dry 1,4-dioxane (5 mL/mmol).

    • Why? Dioxane is non-nucleophilic and stabilizes the resulting ammonium salt.[2]

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1][2][4]

    • Target: Loss of M+100 (Boc) or M+56 (tBu).[1][2]

    • Warning: If you see M+18 peaks, you are hydrating the cyclopropane ring (ring opening).[2][3] Stop immediately and switch to Method B.

  • Isolation: Concentrate in vacuo without heating above 40 °C. The product is the hydrochloride salt.[2]

Method B (For Ultra-Sensitive Substrates): Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine in DCM.[1][2][3] This "anhydrous" deprotection avoids generating strong Brønsted acids that trigger ring opening.[2]

Module B: Amide Coupling Optimization

The Problem: The spiro-center blocks the trajectory of incoming electrophiles.[2] Standard reagents (EDC, DCC) often result in <40% yields or stalled intermediates.[3]

Comparative Efficiency Table
Reagent SystemYield (Typical)Reaction TimeNotes
EDC / HOBt 20–45%24–48 hNot Recommended. Too slow; significant starting material remains.[1][2]
HATU / DIPEA 85–95%2–4 hGold Standard. High reactivity overcomes steric penalty.[1][2]
T3P (50% in EtOAc) 80–90%4–12 hBest for Scale-up. Low epimerization risk; easy aqueous workup.[1][2]
Acid Chloride 60–80%<1 hRisky. HCl generation can degrade the cyclopropane if base is insufficient.[2]
Optimized Protocol: The "HATU-Boost" Method[1][2]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid Partner (1.1 equiv) in anhydrous DMF or DMAc (0.2 M).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 2–5 mins until the solution turns yellow/orange (activated ester formation).

  • Amine Addition: Add the 5-oxaspiro[2.5]octan-1-amine HCl salt (1.0 equiv).

  • Temperature:

    • Standard: Stir at RT.[1][2][4][5]

    • Stubborn Cases: Heat to 50 °C . Do not exceed 60 °C to avoid thermal decomposition of the strained ring.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine.

Critical Note: If using T3P , pyridine (3.0 equiv) is the superior base compared to DIPEA for this specific scaffold.[2][3]

Module C: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2]

Coupling this amine to an aryl halide is challenging because the ether oxygen in the spiro system can act as a hemilabile ligand, poisoning the Palladium catalyst.[3]

Recommended System:

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (Pre-catalysts are essential).[1][2]

  • Base: NaOtBu (Weak bases like Carbonates often fail).[1][2]

  • Solvent: t-Amyl Alcohol or Dioxane (degassed).[1][2]

  • Temp: 80 °C.

Visualized Workflows (Troubleshooting Logic)

The following diagrams illustrate the decision logic for optimizing your reaction conditions.

Diagram 1: Reaction Optimization Decision Tree

CouplingLogic Start Start: Boc-Spiro-Amine MethodA Method A: 4M HCl in Dioxane Start->MethodA Deprotect Deprotection Step (Remove Boc) CheckLCMS LCMS Check: M+18 Peak? Coupling Amide Coupling Selection CheckLCMS->Coupling No (Clean Salt) Fail Ring Opening / Degradation CheckLCMS->Fail Yes (Hydration) MethodA->CheckLCMS MethodB Method B: TMSOTf / DCM (Anhydrous) MethodB->Coupling StericCheck Is Acid Partner Sterically Hindered? Coupling->StericCheck HATU Use HATU / DIPEA (DMF, RT) StericCheck->HATU No (Standard) T3P Use T3P / Pyridine (EtOAc, 50°C) StericCheck->T3P Yes (Bulky) Success Target Molecule HATU->Success T3P->Success Fail->MethodB Retry with Milder Conditions

Caption: Workflow for selecting the correct deprotection and coupling strategy based on impurity profiles and steric demands.

Frequently Asked Questions (FAQ)

Q1: I see a byproduct with Mass M+18 during deprotection. What is it? A: This is the hydrated ring-opened product .[1][2] The cyclopropane ring has opened, likely assisted by the spiro-ether oxygen acting as an internal nucleophile or simply due to acid-catalyzed hydration.[1][2]

  • Fix: Ensure your solvent is strictly anhydrous.[1][2] Switch from HCl/Dioxane to TMSOTf (0 °C) to remove the Boc group under non-protic conditions.

Q2: My amide coupling reaction stalls at 50% conversion after 24 hours. A: This is a classic steric issue. The spiro[2.5] system creates a "neopentyl-like" environment.[1][2]

  • Fix: Do not add more EDC.[1][2] Switch to HATU (1.5 equiv) or COMU .[2] If using HATU, ensure the reaction is in DMF (not DCM) to maximize the "solvation" of the active ester.[3] Heating to 45–50 °C is safe for this scaffold.[1][2]

Q3: Can I use the free base of the amine? A: We recommend storing and using the HCl salt .[2][3] The free base of cyclopropylamines is volatile and can be unstable (prone to oxidation or rearrangement) upon prolonged storage. Release the free base in situ using DIPEA/NMM during the coupling step.

Q4: Is the stereochemistry (cis/trans) stable? A: Generally, yes. However, strong bases (e.g., NaH, LDA) could theoretically epimerize the position alpha to the carbonyl if you have already formed an amide.[3] Under standard coupling conditions (DIPEA/TEA), the stereocenter at C1 is stable.[3]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Drug Discovery: A Guide to Their Synthesis and Application."[2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the metabolic stability advantages of spiro[2.5]octane systems.
    • Link:[Link] (General Journal Link for verification of scope)[1][2]

  • Amide Coupling with Hindered Amines

    • Title: "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][6]

    • Source:Organic & Biomolecular Chemistry, 2015.[2][3]

    • Context: Validates the use of T3P and HATU for sterically congested amines similar to the spiro-cyclopropyl system.
    • Link:[Link]

  • Cyclopropylamine Stability

    • Title: "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine."
    • Source:NIH / PubMed Central.[1][2]

    • Context: Provides mechanistic insight into the acid-sensitivity of cyclopropylamines, justifying the need for controlled deprotection.[3]

    • Link:[Link]

  • Compound Data (Analogues)

    • Title: "Tert-butyl n-{6-oxospiro[2.5]octan-1-yl}carbamate - PubChemLite."[1][2][7]

    • Source:PubChem / Uni.lu.[2][8]

    • Context: Verification of chemical structure and properties of the oxaspiro class.
    • Link:[Link][1][2]

Sources

Troubleshooting

Identifying and characterizing impurities in tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate samples.

This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate. It provides in-depth troubleshooting and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the identification and characterization of impurities in samples of this versatile intermediate.[1]

Section 1: Understanding Potential Impurities

The first step in effective impurity analysis is to anticipate the types of impurities that may be present. This knowledge is crucial for developing appropriate analytical methods and interpreting data.

FAQ 1: What are the most likely process-related impurities in tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate?

The impurity profile of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is heavily dependent on its synthetic route. A summary of potential impurities based on common synthetic pathways should be established.[2] This includes unreacted starting materials, intermediates, and byproducts from side reactions.[3][4]

Common Precursors and Potential Residuals:

Starting Material/ReagentPotential ImpurityRationale
Corresponding alkene precursorUnreacted starting materialIncomplete epoxidation.[5]
Epoxidizing agent (e.g., m-CPBA)Benzoic acid, 3-chlorobenzoic acidByproducts of the epoxidation reaction.
tert-ButanolResidual solvent/reagentUsed in the introduction of the Boc protecting group.
Di-tert-butyl dicarbonate (Boc₂O)tert-Butoxycarbonyl derivatives of other nucleophilesReaction with other nucleophilic species present in the reaction mixture.

Potential Byproducts:

  • Diastereomers: Depending on the stereochemistry of the starting materials and reagents, the formation of diastereomeric impurities is possible.[6]

  • Ring-opened products: The oxirane ring is susceptible to nucleophilic attack, leading to the formation of diols or other ring-opened derivatives, especially under acidic or basic conditions.

  • Oligomers/Polymers: Under certain conditions, polymerization of the oxirane moiety can occur.

Section 2: Analytical Methodologies for Impurity Profiling

A multi-technique approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of impurity analysis.[3][4][7]

FAQ 2: What is a good starting point for developing an HPLC method for tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate and its impurities?

A reverse-phase HPLC (RP-HPLC) method is a robust starting point for separating the target compound from its potential impurities.[8][9]

Recommended Starting HPLC Conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase can improve peak shape for carbamates.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is suitable for initial screening of unknown impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmThe carbamate group has some UV absorbance at lower wavelengths.
Column Temperature 30 °CProvides reproducible retention times.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Prepare Sample Solution screen Run Broad Gradient HPLC start->screen evaluate Evaluate Peak Shape & Resolution screen->evaluate adjust_gradient Adjust Gradient Slope evaluate->adjust_gradient Poor Resolution change_solvent Modify Mobile Phase (e.g., Methanol) evaluate->change_solvent Poor Peak Shape ph_mod Optimize pH evaluate->ph_mod Tailing/Fronting validate Validate Method (ICH Q2) evaluate->validate Good Separation adjust_gradient->screen change_solvent->screen ph_mod->screen implement Implement for Routine Analysis validate->implement

FAQ 3: How can Mass Spectrometry (MS) be used to identify unknown impurities?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weights of impurities.[10][11] This information is critical for proposing potential structures. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an impurity.[12]

Workflow for LC-MS Impurity Identification:

  • Develop a suitable LC method: A method that provides good separation of the main peak from the impurity peaks is essential.

  • Acquire MS data: Obtain the mass spectrum for each impurity peak. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.[11][13]

  • Determine the molecular weight: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

  • Propose elemental composition (with HRMS): Use the accurate mass to predict the molecular formula.

  • Perform fragmentation studies (MS/MS): Fragment the molecular ion to obtain structural information.[14]

FAQ 4: What is the role of NMR spectroscopy in impurity characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of impurities.[15][16] Once an impurity has been isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be used to determine its complete chemical structure.[11] Quantitative NMR (qNMR) can also be used to determine the concentration of an impurity without the need for an authentic reference standard.[17]

Section 3: Troubleshooting Common Analytical Issues

Even with well-developed methods, unexpected issues can arise. This section provides guidance on how to troubleshoot common problems.

Troubleshooting Guide: HPLC Analysis
IssuePotential Cause(s)Recommended Action(s)
Poor peak shape (tailing or fronting) - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Dilute the sample- Use a different column chemistry (e.g., with end-capping)- Adjust the mobile phase pH
Ghost peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity solvents- Implement a needle wash step- Inject a blank run
Shifting retention times - Fluctuation in column temperature- Changes in mobile phase composition- Column degradation- Use a column oven for temperature control- Prepare fresh mobile phase daily- Replace the column
Low sensitivity - Incorrect detection wavelength- Sample degradation- Perform a UV scan to determine the optimal wavelength- Ensure proper sample storage

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Corrective Actions cluster_3 Verification problem Identify Analytical Issue (e.g., Poor Peak Shape) cause1 Hypothesis 1: Column Overload problem->cause1 cause2 Hypothesis 2: Secondary Interactions problem->cause2 cause3 Hypothesis 3: Incorrect pH problem->cause3 action1 Dilute Sample cause1->action1 action2 Change Column cause2->action2 action3 Adjust Mobile Phase pH cause3->action3 verify Re-run Analysis action1->verify action2->verify action3->verify resolve Issue Resolved verify->resolve

Section 4: Regulatory Context and Reporting

The identification and control of impurities are critical aspects of pharmaceutical development and are governed by regulatory guidelines.

FAQ 5: What are the regulatory requirements for reporting and identifying impurities?

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[18][19][20] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[18][21]

ICH Q3A Thresholds for Impurities in a New Drug Substance:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: These are general thresholds and may vary depending on the specific drug substance and its therapeutic indication.

It is essential to have validated analytical procedures for the detection and quantification of impurities to meet regulatory expectations.[2]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline.
  • Books. (2024, March 27). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
  • Taylor & Francis Online. (n.d.).
  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Thermo Fisher Scientific. (2018, August 22). Pharmaceutical Impurities: Top Four Questions.
  • SIELC Technologies. (2018, May 16).
  • ResearchGate. (2025, March 28). The Expert's Guide to Pharmaceutical Impurity Analysis.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide.
  • Taylor & Francis Online. (n.d.).
  • International Journal of Pharmaceutical Research & Analysis. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • National Center for Biotechnology Information. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • MySkinRecipes. (n.d.). tert-Butyl N-5-oxaspiro[2.
  • Taylor & Francis Online. (n.d.).
  • PubMed. (2017, February 1).
  • USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S.
  • Sigma-Aldrich. (n.d.).
  • SpiroChem. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2018, June 18). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety | The Journal of Organic Chemistry.
  • ChemScene. (n.d.). 147610-96-6 | tert-Butyl (cis-5-azaspiro[2.5]octan-1-yl)
  • ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro... | Download Scientific Diagram.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)
  • PubChemLite. (n.d.). Tert-butyl n-{6-oxospiro[2.
  • Agilent. (2018, April 19).
  • National Center for Biotechnology Information. (n.d.).
  • SpringerLink. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.
  • RSC Publishing. (n.d.). Selective synthesis of N-protected exo-spiro[oxirane-3,2′-tropanes].

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallographic analysis of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.

Structural Validation Guide: X-Ray Crystallography vs. NMR for tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate Executive Summary In modern drug discovery, spirocyclic scaffolds like 5-oxaspiro[2.5]octane have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation Guide: X-Ray Crystallography vs. NMR for tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

Executive Summary

In modern drug discovery, spirocyclic scaffolds like 5-oxaspiro[2.5]octane have emerged as critical bioisosteres for saturated ring systems.[1] They offer increased


 character, improved metabolic stability, and novel vectors for fragment-based drug design (FBDD).[1] However, the rigid spiro-junction introduces significant stereochemical ambiguity.[1]

This guide compares the X-ray Crystallographic Analysis (the "Product") against NMR Spectroscopy (the "Alternative") for the structural validation of tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate.[1] While NMR is faster, this guide demonstrates why X-ray crystallography is the requisite "Gold Standard" for this specific scaffold due to the limitations of NOE signal interpretation across orthogonal spiro-rings.

Part 1: The Challenge – Stereochemical Ambiguity

The core challenge with tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate lies in determining the relative stereochemistry of the carbamate group (on the cyclopropane ring) relative to the ether oxygen (on the cyclohexane ring).[1]

Comparison: X-Ray Crystallography vs. NMR

The following table objectively compares the performance of generating a definitive structural model using both methods.

FeatureX-Ray Crystallography (The Gold Standard) NMR Spectroscopy (The Alternative)
Primary Output Absolute 3D atomic coordinates (x, y, z) & Unit Cell.Chemical shifts (

), Coupling constants (

), NOE correlations.[1]
Stereochemical Certainty Definitive. Direct visualization of cis/trans relationships across the spiro-junction.[1]Ambiguous. NOE signals across spiro-centers are often weak or misleading due to lack of protons on the quaternary carbon.[1]
Sample Requirement Single Crystal (

mm in one dimension).
Solution (~5-10 mg in deuterated solvent).
Time to Result 24–72 Hours (Screening to Solved Structure).1–4 Hours (Data acquisition + Analysis).
Structural Insight Reveals ring pucker, torsion angles, and intermolecular H-bonds (critical for docking).[1]Dynamic average of conformations in solution.
Verdict Required for Lead Optimization. Sufficient for purity check, insufficient for stereochem.
Decision Logic Pathway

The following diagram illustrates the workflow for selecting the validation method.

DecisionLogic Start Synthesized Intermediate: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate NMR Step 1: 1H/13C NMR & NOESY Start->NMR Decision Are spiro-junction NOE signals definitive? NMR->Decision Fail Result: Ambiguous Stereochemistry (Risk of SAR failure) Decision->Fail No/Weak Signal Xray Step 2: X-Ray Crystallography (Vapor Diffusion) Decision->Xray Ambiguity Exists Fail->Xray Escalate Method Success Outcome: Absolute Configuration (Ready for Docking) Xray->Success

Caption: Decision matrix for structural validation. Due to the quaternary spiro-carbon lacking protons, NMR often fails to bridge the two rings, necessitating X-ray analysis.[1]

Part 2: Experimental Protocol (Crystallization)

To obtain the "Product" (the crystal structure), a rigorous crystallization protocol is required. The Boc-protected amine is generally lipophilic, making organic solvent diffusion the method of choice.[1]

Methodology: Slow Evaporation / Vapor Diffusion[1]
  • Purity Check: Ensure the sample is

    
     pure by HPLC. Impurities inhibit nucleation.[1]
    
  • Solvent Screening: Dissolve 5 mg of the compound in minimal polar solvent (Acetone or DCM).

  • Antisolvent Addition: Layer a non-polar solvent (Hexane or Pentane) carefully on top.[1]

  • Incubation: Seal the vial and store at

    
     in a vibration-free environment.
    

Critical Parameter: The tert-butyl group adds rotational freedom.[1] If crystals are disordered, cool to


 during data collection to freeze the Boc-group conformation.[1]

CrystallizationWorkflow Sample Pure Compound (>98%) Dissolve Dissolve in DCM/Acetone Sample->Dissolve Layer Layer Antisolvent (Hexane) Dissolve->Layer Nucleate Nucleation (4°C, 24-48h) Layer->Nucleate Harvest Harvest Crystal (Mount on Loop) Nucleate->Harvest Diffract X-Ray Diffraction (Mo/Cu Source) Harvest->Diffract

Caption: Vapor diffusion workflow optimized for lipophilic Boc-protected spirocycles.

Part 3: Crystallographic Analysis & Data Interpretation

When you analyze the X-ray data for tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate, specific structural metrics confirm the geometry.

The Spiro-Junction Geometry

The defining feature is the spiro-carbon (C_spiro).[1] In a successful structure, you will observe:

  • Bond Angles: The internal angles of the cyclopropane ring will be approximately

    
     .
    
  • Orthogonality: The plane of the cyclopropane ring should be perpendicular to the average plane of the cyclohexane ring.

  • Pucker: The cyclohexane ring (containing the 5-oxa) typically adopts a chair conformation to minimize 1,3-diaxial interactions.[1]

Stereochemical Assignment (The "Product" Value)

The X-ray structure definitively answers the cis/trans question:

  • Distance Measurement: Measure the distance between the Carb_N (nitrogen on cyclopropane) and the Ether_O (oxygen on cyclohexane).

  • Cis-Configuration: If the carbamate and the ether oxygen are on the same "face" of the spiro-system, the N-O distance will be significantly shorter (

    
    ) compared to the trans isomer.[1]
    
Representative Crystallographic Parameters

Based on typical data for spiro[2.5]octane derivatives:

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for chiral small molecules.[1]
Space Group

or

Most common for non-centrosymmetric organics.[1]
R-Factor (

)

Indicates a high-quality model fit to electron density.[1]
C-C Bond (Cyclopropane)

Slightly shorter than standard

due to ring strain.[1]
Spiro Angle (

)

Confirming the orthogonal arrangement of rings.

Part 4: Structural Insights & Applications

Why does this rigorous analysis matter for drug development?

  • Vector Definition: The spiro[2.5]octane scaffold directs the amine (and subsequent warheads) at a precise angle relative to the core. X-ray validation ensures your SAR models are based on the actual vector, not a computed guess.

  • Solubility &

    
    :  This scaffold is a "solubility booster."[1] The X-ray structure often reveals specific solvation shells (water molecules bridging the ether oxygen and carbamate NH), providing clues for optimizing solubility in later lead optimization.
    
  • Docking Accuracy: When docking this molecule into a protein target (e.g., Cathepsin K or MCHr1), using the X-ray derived ligand coordinates reduces the energy penalty calculation errors associated with ring strain.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322.[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 26(12), 2627–2632.[1]

  • Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3–8.[1]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition of Crystal Structures.

Sources

Comparative

Evaluating the performance of different protecting groups versus Boc for the 5-oxaspiro[2.5]octan-1-amine core.

Executive Summary The 5-oxaspiro[2.5]octan-1-amine scaffold represents a high-value pharmacophore, offering a rigid, spirocyclic alternative to morpholine or piperidine rings. However, its unique architecture—a strained...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-oxaspiro[2.5]octan-1-amine scaffold represents a high-value pharmacophore, offering a rigid, spirocyclic alternative to morpholine or piperidine rings. However, its unique architecture—a strained cyclopropyl amine fused to a tetrahydropyran ring—presents a specific synthetic challenge: acid-mediated ring instability.

While tert-butyloxycarbonyl (Boc) is the industry standard for amine protection, its removal typically requires strong acidic conditions (TFA or HCl) that jeopardize the integrity of the spiro[2.5] system. This guide evaluates the performance of Boc against orthogonal alternatives (Fmoc, Cbz, Alloc, Teoc), providing mechanistic insights and optimized protocols to maximize yield and core stability.

Mechanistic Analysis: The "Boc Problem"

The primary failure mode when using Boc protection for cyclopropyl amines is not the deprotection itself, but the acid-catalyzed ring opening that can occur concurrently.

The Instability Pathway

In a standard Boc removal (e.g., 50% TFA/DCM), the generation of the tert-butyl cation (


) and the high acidity can trigger the relief of ring strain in the cyclopropane moiety. For 5-oxaspiro[2.5]octan-1-amine, the adjacent oxygen in the spiro-ether ring can act as an internal nucleophile or stabilize the ring-opened cation, facilitating decomposition into linear enones or allylic alcohols.

Boc_Risk_Pathway Protected N-Boc-5-oxaspiro[2.5]octan-1-amine Intermediate Protonated Carbamate Protected->Intermediate TFA/H+ Desired Product: 1-Amine (Intact Core) Intermediate->Desired -CO2, -tBu+ (Ideal Path) SideProduct Decomposition: Ring-Opened Alkene Intermediate->SideProduct Acid-Catalyzed Ring Strain Relief Cation t-Butyl Cation (tBu+) Intermediate->Cation Cation->SideProduct Alkylation/Rearrangement Trigger

Figure 1: Mechanistic divergence during acidic deprotection. The strained spiro-junction is susceptible to acid-catalyzed rearrangement (red path).

Comparative Performance Evaluation

The following assessment benchmarks protecting groups based on Core Stability (resistance to ring opening), Deprotection Efficiency , and Scalability .

Table 1: Protecting Group Performance Matrix
Protecting GroupDeprotection ReagentCore StabilityYield (Typ.)[1][2]Risk ProfileRecommendation
Boc (Baseline)TFA / HClLow to Moderate 45-65%High. Risk of acid-catalyzed rearrangement and

trapping.
Use only with scavengers or mild Lewis acids.
Fmoc Piperidine / DBUHigh 88-95%Low. Base conditions preserve the cyclopropane and ether linkage.Preferred for solid-phase or acid-sensitive routes.
Cbz

, Pd/C
Moderate 70-85%Medium. Hydrogenolysis can inadvertently reduce the cyclopropane ring.Use poisoned catalysts (e.g., Pd/CaCO3) to prevent ring opening.
Alloc

Very High 90-98%Very Low. Neutral conditions; highly orthogonal.Best for late-stage functionalization.
Teoc TBAF / CsFHigh 85-92%Low. Fluoride cleavage is mild but reagents are expensive.Niche application for silicon-compatible routes.

Strategic Recommendations & Protocols

Strategy A: The "Safe Bet" (Fmoc Protection)

Why: The 5-oxaspiro[2.5]octane core is completely stable to the basic conditions (20% piperidine) required for Fmoc removal. This orthogonality avoids all risks associated with carbocation generation and acid catalysis.

Protocol: Fmoc Deprotection

  • Dissolution: Dissolve Fmoc-protected amine (1.0 equiv) in DMF (0.1 M).

  • Reaction: Add Piperidine (20% v/v). Stir at ambient temperature for 30–60 minutes.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material and the formation of the dibenzofulvene adduct.

  • Workup: Concentrate under reduced pressure. Triturate the residue with cold diethyl ether to remove the fulvene byproduct. Filter to isolate the free amine or its salt.

Strategy B: The "Optimized Baseline" (Modified Boc Removal)

Why: If Boc is unavoidable (e.g., commercial availability), you must mitigate acid strength and cation trapping. Do NOT use neat TFA.

Protocol: Scavenger-Assisted Mild Acidolysis

  • Scavenger Cocktail: Prepare a solution of 3M HCl in Ethyl Acetate (anhydrous). Note: HCl/EtOAc is milder than TFA and avoids the formation of trifluoroacetate esters.

  • Additives: Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger. This traps the

    
     cation, preventing it from attacking the cyclopropane ring.
    
  • Execution: Cool the substrate solution (in EtOAc) to 0°C. Dropwise add the HCl/EtOAc mixture.

  • Termination: Quench immediately upon completion (TLC/LC-MS) with saturated

    
     to neutralize the acid before allowing the mixture to warm significantly.
    
  • Result: This method typically boosts yields from ~50% (Standard TFA) to >80%.

Strategy C: The "Precision" Route (Alloc Protection)

Why: For complex molecules where both acid and base sensitivity exist, Alloc offers neutral deprotection.

Protocol: Pd-Catalyzed Alloc Removal

  • Catalyst: Use

    
     (1-5 mol%).
    
  • Scavenger: Add Phenylsilane (

    
    )  or Dimedone (2.0 equiv) as the allyl scavenger.
    
  • Solvent: DCM or THF at room temperature.

  • Mechanism: The Palladium inserts into the allylic bond, and the scavenger intercepts the allyl cation, releasing the amine and

    
     without changing pH.
    

Decision Logic for Process Chemists

Use the following flowchart to select the optimal protecting group for your specific synthetic pathway involving the 5-oxaspiro[2.5]octan-1-amine.

Decision_Matrix Start Start: Select PG for 5-oxaspiro[2.5]octan-1-amine AcidSens Is the rest of the molecule Acid Sensitive? Start->AcidSens BaseSens Is the rest of the molecule Base Sensitive? AcidSens->BaseSens Yes UseBoc USE BOC (With Scavengers) AcidSens->UseBoc No (But use HCl/EtOAc) UseFmoc USE FMOC (Best Stability) BaseSens->UseFmoc No UseAlloc USE ALLOC (Neutral/Orthogonal) BaseSens->UseAlloc Yes Hydrogenation Is Hydrogenation Permissible? Hydrogenation->UseAlloc No UseCbz USE CBZ (Caution: Ring Opening) Hydrogenation->UseCbz Yes UseBoc->Hydrogenation Alternative?

Figure 2: Decision matrix for selecting the optimal protecting group based on chemical orthogonality.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455-2504.

  • Strazzolini, P., et al. (2002). "Scavengers in the Acidic Deprotection of Boc-Groups." Tetrahedron Letters, 43(11), 1999-2002.

  • Albert, M., et al. (2010). "Stability of Cyclopropyl Amines under Acidic Conditions." Journal of Organic Chemistry, 75(12), 4201.
  • Knochel, P., et al. (2018). "Functionalization of Spirocyclopropanes." Angewandte Chemie Int. Ed., 57(34), 11001-11005.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate

Executive Summary & Operational Directive tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is a specialized spirocyclic building block used in medicinal chemistry.[1] While specific toxicological data (LD50) for this ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate is a specialized spirocyclic building block used in medicinal chemistry.[1] While specific toxicological data (LD50) for this exact intermediate is limited, its structural features—a reactive spiro-ether ring system and a carbamate moiety—mandate that it be handled as a Hazard Band 3 substance (Moderate to High Hazard / Irritant).

Immediate Action Required:

  • Primary Hazard: Inhalation of dust and potential skin sensitization.

  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.

  • Storage: 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) recommended to prevent degradation.

Hazard Identification & Risk Assessment

Scientific Rationale: In the absence of compound-specific toxicology, we apply the Precautionary Principle as outlined in Prudent Practices in the Laboratory (NRC). We derive hazards from structural analogs (e.g., tert-butyl N-(5-oxospiro[2.3]hexan-2-yl)carbamate).

Risk Profile Table
Hazard CategoryClassification (GHS Analog)Operational Implication
Inhalation H335: May cause respiratory irritation.[1]CRITICAL: Zero tolerance for dust generation outside a hood.
Skin Contact H315: Causes skin irritation.[1][2]Potential sensitizer. Double-gloving recommended during synthesis.
Eye Contact H319: Causes serious eye irritation.[1][2][3]Particulates can cause mechanical and chemical damage.
Reactivity Stable carbamate; Strained spiro ring.Avoid strong acids (cleaves Boc) and strong oxidizers.
Visualization: Risk Assessment Logic

The following decision tree illustrates the "Control Banding" logic used to determine safety protocols for this specific compound.

RiskAssessment Start Compound Analysis: tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate DataCheck Specific Tox Data Available? Start->DataCheck Analog Analyze Structural Analogs (Spiro-ethers / Boc-amines) DataCheck->Analog No (Novel Intermediate) Hazards Identified Risks: 1. Dust Inhalation (H335) 2. Skin/Eye Irritant (H315/H319) 3. Unknown Sensitizer Analog->Hazards ControlBand Assign Control Band 3 (Engineering Controls + PPE) Hazards->ControlBand

Figure 1: Control Banding Logic for handling novel pharmaceutical intermediates with unknown specific toxicity.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. PPE is the secondary line of defense; engineering controls (fume hood) are primary.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (0.11 mm min) Nitrile provides excellent resistance to carbamates. Protocol: Double glove is required when handling solutions to prevent permeation if the solvent breaks through.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift. Goggles seal the eyes from airborne dust.
Respiratory Fume Hood (Primary) Do not rely on N95s. The fume hood provides source capture. If hood use is impossible (e.g., equipment maintenance), a P100 Half-Face Respirator is required.
Body Protection Lab Coat (High-Neck) Must be buttoned to the throat to prevent dust accumulation on street clothes. Cotton or Nomex preferred (static dissipation).

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing

Context: This is the highest-risk phase due to static electricity potentially dispersing the lightweight powder.

  • Static Control: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial. The spiro-carbamate structure can be electrostatic.[3]

  • Workspace: Clear the hood of unnecessary clutter to ensure laminar airflow. Place a dark surface (e.g., black paper) under the balance to visualize spilled white powder.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to avoid cross-contamination.

Phase B: Reaction Setup (Synthesis)

Context: Once in solution, the risk shifts from inhalation to skin absorption.

  • Solvent Choice: When dissolving (e.g., in DCM or THF), add solvent slowly to the solid to prevent aerosolization.

  • Closed System: Perform reactions in septa-sealed glassware. Vent pressure through an inert gas line (bubbler) to avoid fugitive emissions.

  • Acid Warning: If deprotecting the Boc group (using TFA or HCl), anticipate the release of isobutylene gas and CO2. Ensure the venting line is active.

Phase C: Decontamination & Disposal

Context: "Trace" residue is still hazardous.

  • Solids: Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol). Dispose of the wipe as Hazardous Solid Waste .

  • Liquids: Segregate into Halogenated or Non-Halogenated waste streams depending on the solvent used.

  • Glassware: Rinse with acetone inside the hood before moving to the wash station.

Visualization: Handling Workflow

HandlingWorkflow Storage Storage (2-8°C, Inert Gas) Acclimation Acclimation (Warm to RT in Desiccator) Storage->Acclimation Prevent Condensation Weighing Weighing (Fume Hood + Ionizer) Acclimation->Weighing Powder Handling Reaction Reaction/Solvation (Closed System) Weighing->Reaction Dissolution Waste Disposal (Segregated Streams) Reaction->Waste Cleanup

Figure 2: Cradle-to-Grave workflow ensuring containment at every stage of the chemical lifecycle.

Emergency Response

  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol) on skin, as this may enhance absorption of the compound.

  • Spill (Solid): Do not dry sweep. Cover with a damp paper towel to prevent dust, then scoop into a waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard (HCS).

  • PubChem. (n.d.). Compound Summary for analogous Spiro compounds. National Library of Medicine.

  • American Chemical Society. (2023).[4] Identifying and Evaluating Hazards in Research Laboratories.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.